ZN(II) Mesoporphyrin IX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C34H36N4O4Zn |
|---|---|
Poids moléculaire |
630.1 g/mol |
Nom IUPAC |
zinc;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
YQJXHPBQEBGWBG-UHFFFAOYSA-L |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Zn+2] |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Zn(II) Mesoporphyrin IX, a metalloporphyrin of significant interest in various research and therapeutic areas. The document outlines the chemical workflow, experimental procedures, and key characterization data.
Overview of Synthesis
The synthesis of this compound is achieved through the insertion of a zinc ion (Zn²⁺) into the central cavity of the Mesoporphyrin IX macrocycle. This metallation reaction is typically carried out by reacting Mesoporphyrin IX or its dihydrochloride (B599025) salt with a zinc salt, such as zinc acetate (B1210297), in a suitable organic solvent. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing a characteristic shift in the Soret and Q-bands upon metallation. Subsequent purification is necessary to remove unreacted starting materials and byproducts, yielding the final, purified this compound.
Experimental Protocol
This protocol is a representative method adapted from established procedures for the synthesis of similar zinc metalloporphyrins.[1][2] Researchers should optimize conditions as necessary for their specific laboratory setup and reagent purity.
2.1. Materials and Reagents
-
Mesoporphyrin IX dihydrochloride (C₃₄H₃₈N₄O₄ · 2HCl)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂ · 2H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (B151607) (CHCl₃)
-
Deionized water
-
n-hexane
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
2.2. Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography column
-
UV-Vis spectrophotometer
-
Standard laboratory glassware
2.3. Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Mesoporphyrin IX dihydrochloride (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Zinc Salt: Add a significant molar excess of zinc acetate dihydrate (e.g., 10 equivalents) to the solution.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 150 °C for DMF) with continuous stirring.[1]
-
Monitoring the Reaction: The progress of the metallation can be monitored by UV-Vis spectroscopy and thin-layer chromatography (TLC).[1]
-
UV-Vis Spectroscopy: Periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., chloroform), and record the UV-Vis spectrum. A successful reaction is indicated by a shift in the Soret band and changes in the Q-band region, signifying the conversion of the free-base porphyrin to the zinc complex.
-
TLC: Spot the reaction mixture on a silica gel TLC plate and elute with a suitable solvent system (e.g., chloroform/methanol mixture). The metallated porphyrin will have a different Rf value than the starting free-base porphyrin. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. The reaction typically takes several hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the crude product by adding deionized water to the reaction mixture.[1]
-
Collect the solid precipitate by filtration.
-
Wash the solid with deionized water and then with n-hexane to remove residual DMF and other impurities.[1]
-
Dry the crude product under vacuum.
-
-
Chromatographic Purification: For higher purity, the crude product can be further purified by silica gel column chromatography.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a silica gel column.
-
Elute with an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Final Product: Dry the purified this compound under vacuum. Store the final product protected from light at room temperature.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14354-67-7 | [3][4][5] |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [3][4][6] |
| Molecular Weight | 630.06 g/mol | [5] |
| Purity (Typical) | >95% | [3][5] |
| Appearance | (To be determined experimentally) | |
| Solubility | Soluble in DMSO | [6] |
Table 2: Spectroscopic Data (Illustrative)
| Analysis Method | Starting Material (Mesoporphyrin IX · 2HCl) | Final Product (this compound) |
| UV-Vis | λmax ≈ 401 nm (Soret band) | Shifted Soret band and simplified Q-bands (typically 2) are expected.[7] (Exact λmax to be determined experimentally) |
| ¹H NMR | Inner N-H protons signal present (typically shielded, upfield of TMS) | Absence of the N-H proton signal confirms zinc insertion.[7] (Full spectrum to be determined experimentally) |
| Reaction Yield | N/A | (To be determined experimentally) |
Mandatory Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.
Caption: Chemical transformation pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
Purifying Zn(II) Mesoporphyrin IX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification methods for Zn(II) Mesoporphyrin IX, a key molecule in various research and development applications. The following sections detail experimental protocols for common purification techniques, present comparative data, and illustrate the workflows for achieving high-purity this compound for demanding applications in drug development and scientific research.
Introduction to Purification Strategies
The purification of this compound from a crude synthetic mixture is crucial to remove unreacted starting materials, byproducts, and other metalloporphyrin contaminants. The choice of purification method depends on the initial purity of the sample, the desired final purity, and the scale of the purification. The most common and effective techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). Often, a combination of these methods is employed to achieve the highest purity.
Comparative Overview of Purification Methods
The selection of a purification strategy is a critical step. The following table summarizes the key quantitative parameters associated with the primary purification methods for this compound, allowing for an informed decision based on the specific requirements of the research or application.
| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography | >95% | 60-80% | Moderate to High | High loading capacity, effective for removing major impurities. | Can be time-consuming, requires significant solvent volumes. |
| Recrystallization | >98% | 50-70% | High | Simple, cost-effective for achieving high purity from a relatively pure starting material. | Potential for significant product loss in the mother liquor, may not remove all impurities effectively. |
| Preparative HPLC | >99% | 40-60% | Low to Moderate | High resolution for separating closely related impurities, precise fractionation. | Lower loading capacity, more expensive equipment and solvents required. |
Experimental Protocols
The following sections provide detailed methodologies for the key purification techniques. These protocols are based on established methods for metalloporphyrin purification and can be adapted for this compound.
Column Chromatography
Column chromatography is a versatile method for purifying this compound from crude reaction mixtures, capable of separating the desired product from both more and less polar impurities.
Experimental Protocol:
-
Stationary Phase Selection and Slurry Preparation:
-
Choose a suitable stationary phase. Silica gel is commonly used for porphyrin purification. For metalloporphyrins, polyamide can also be an effective stationary phase.
-
Prepare a slurry of the selected stationary phase in the initial mobile phase solvent.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the stationary phase to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., a mixture of hexane (B92381) and tetrahydrofuran).
-
Carefully apply the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexane/tetrahydrofuran (B95107) mixture).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., tetrahydrofuran or ethyl acetate).
-
The reddish-purple band corresponding to this compound should move down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the colored band elutes from the column.
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product. A typical TLC mobile phase for related compounds is chloroform (B151607).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds, including this compound, provided a suitable solvent system is identified.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.
-
Common solvent systems for porphyrin recrystallization include mixtures of a good solvent and a poor solvent (anti-solvent). A combination of chloroform or dichloromethane (B109758) (good solvents) with methanol (B129727) or hexane (anti-solvents) is often effective.
-
-
Dissolution:
-
Place the partially purified this compound in a clean flask.
-
Add a minimal amount of the hot "good" solvent to fully dissolve the compound.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, slowly add the "poor" solvent to the solution at room temperature until turbidity is observed, then gently heat until the solution is clear again and allow to cool slowly.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers the highest resolution for separating this compound from closely related impurities, yielding a product of very high purity.
Experimental Protocol:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.
-
A common stationary phase is a C18 reversed-phase column.
-
A typical mobile phase for related zinc porphyrins consists of a gradient of methanol and an aqueous buffer or a mixture of methanol and dichloromethane.
-
-
Scale-Up to Preparative Scale:
-
Select a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter and particle size.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Sample Preparation and Injection:
-
Dissolve the this compound sample in the mobile phase.
-
Filter the sample through a syringe filter to remove any particulate matter before injection.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Monitor the elution of the compounds using a UV-Vis detector, typically at the Soret band maximum of the porphyrin (around 400-420 nm).
-
Collect the fraction corresponding to the main peak of this compound.
-
-
Product Recovery:
-
Combine the collected pure fractions.
-
Remove the mobile phase solvents under reduced pressure to obtain the highly purified this compound.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described purification methods.
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Workflow for Preparative HPLC Purification.
Conclusion
The purification of this compound to a high degree of purity is essential for its successful application in research and drug development. This guide has provided detailed protocols for column chromatography, recrystallization, and preparative HPLC, along with a comparative analysis of these methods. By selecting the appropriate technique or combination of techniques, researchers can obtain this compound of the required purity for their specific needs. The provided workflows offer a clear visual representation of the purification processes, aiding in the planning and execution of these critical experimental procedures.
A Technical Guide to the UV-Vis Characterization of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic characterization of Zn(II) Mesoporphyrin IX. This document details the intrinsic spectral properties, experimental protocols for accurate analysis, and the influence of solvent environments on its absorption characteristics.
Introduction to this compound and its Spectroscopic Features
This compound is a synthetically accessible metalloporphyrin, a derivative of the naturally occurring Mesoporphyrin IX with a central zinc(II) ion. Porphyrins and their metal complexes are characterized by an intense and sharp absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorption bands in the visible region, referred to as Q-bands.[1] These distinct spectral features arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.[1]
The UV-Vis spectrum of a metalloporphyrin like this compound is a powerful tool for its identification, quantification, and for probing its interactions with the surrounding environment. The position and intensity of the Soret and Q-bands are sensitive to factors such as the central metal ion, peripheral substituents, solvent polarity, and axial ligation.[2][3]
Spectral Properties of this compound
The UV-Vis spectrum of this compound is dominated by a strong Soret band typically observed between 400 and 430 nm, and two less intense Q-bands, often labeled as α and β bands, appearing in the 500-600 nm range.[1] The presence of the zinc(II) metal ion simplifies the Q-band region into two bands, in contrast to the four Q-bands observed in the free-base porphyrin.[1]
Influence of Solvent
The choice of solvent can significantly influence the absorption maxima of this compound. This solvatochromism is attributed to interactions between the solvent molecules and the porphyrin macrocycle. Generally, an increase in solvent polarity can lead to shifts in the Soret and Q-bands.[4] The following table summarizes the reported UV-Vis absorption maxima for this compound and closely related zinc porphyrins in various solvents.
| Solvent | Soret Band (λ_max, nm) | Q-band (β) (λ_max, nm) | Q-band (α) (λ_max, nm) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) |
| Dichloromethane (CH₂Cl₂) | ~419 | ~545 | ~582 | Not explicitly found for this compound, but for similar Zn-porphyrins, it is in the order of 10⁵. |
| Chloroform (CHCl₃) | 432 | 564 | 609 | Not explicitly found for this compound. |
| Dimethyl Sulfoxide (DMSO) | 423 | 548 | 586 | Not explicitly found for this compound.[5] |
| Methanol (CH₃OH) | 423 | Not specified | Not specified | Not explicitly found for this compound.[6] |
| Ethanol (C₂H₅OH) | Not specified | Not specified | Not specified | Not explicitly found for this compound. |
| N,N-Dimethylformamide (DMF) | ~420-430 | ~550 | ~590 | Not explicitly found for this compound.[7] |
Note: The exact absorption maxima and molar extinction coefficients can vary slightly depending on the specific experimental conditions and the purity of the compound.
Experimental Protocols
Accurate and reproducible UV-Vis characterization of this compound requires adherence to standardized experimental protocols.
Materials and Equipment
-
This compound (purity >95%)[8]
-
Spectroscopic grade solvents (e.g., Dichloromethane, Chloroform, DMSO, Methanol, Ethanol, DMF)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (typically 1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Preparation of Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Sonication may be required to aid dissolution in some solvents like DMSO.[9]
-
Store the stock solution in the dark to prevent photodegradation.[4]
Preparation of Working Solutions and Spectroscopic Measurement
-
From the stock solution, prepare a series of dilutions in the micromolar range (e.g., 1-10 µM) using the same solvent.
-
Set the UV-Vis spectrophotometer to scan a wavelength range that covers both the Soret and Q-bands (e.g., 350-700 nm).
-
Use a quartz cuvette with a 1 cm path length for all measurements.
-
Fill the reference cuvette with the pure solvent to be used for the sample.
-
Fill the sample cuvette with the prepared this compound solution.
-
Record the absorption spectrum. The absorbance at the Soret band maximum should ideally be within the linear range of the instrument (typically below 1.5).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide to the Mass Spectrometry of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in biomedical research. This document details the expected mass spectral data, outlines experimental protocols for its analysis, and illustrates the underlying processes through clear diagrams.
Core Concepts in the Mass Spectrometry of Metalloporphyrins
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of molecules. For metalloporphyrins like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. These methods allow for the ionization of the intact molecule with minimal fragmentation.
Subsequent fragmentation of the molecular ion, often induced by collision with an inert gas in a technique known as Collision-Induced Dissociation (CID), provides valuable structural information. The fragmentation patterns of porphyrins are generally characterized by the loss of peripheral substituents.
Data Presentation: Quantitative Mass Spectral Data
The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are summarized below. The molecular formula for this compound is C₃₄H₃₆N₄O₄Zn, with a monoisotopic mass of 628.2028 u. The data is presented for the most abundant isotope of Zinc (⁶⁴Zn).
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated molecular ion | 629.2106 |
| [M]⁺˙ | Radical molecular ion | 628.2028 |
| [M-CH₂COOH]⁺ | Loss of a carboxymethyl radical from a propionic acid side chain | 570.1816 |
| [M-CH₂CH₂COOH]⁺ | Loss of a carboxyethyl radical from a propionic acid side chain | 556.1660 |
| [M-2(CH₂CH₂COOH)]⁺ | Loss of both propionic acid side chains | 484.1292 |
Experimental Protocols
Detailed methodologies for the analysis of this compound by ESI-MS and MALDI-MS are provided below.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. A typical concentration is in the range of 1-10 µM.
-
For infusion analysis, dilute the stock solution to a final concentration of approximately 1 µM in a solvent system compatible with electrospray, such as 50:50 methanol:acetonitrile with 0.1% formic acid to promote protonation.
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer is suitable.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Flow rate of 1-2 L/min.
-
Drying Gas (N₂): Flow rate of 8-10 L/min at a temperature of 200-250 °C.
-
Skimmer Voltage: 40-60 V.
-
Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp of 10-40 eV can be applied using argon as the collision gas.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Mix the analyte solution (typically 1 mg/mL in a solvent like THF or dichloromethane) with the matrix solution in a 1:1 to 1:10 (analyte:matrix) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.
Instrumentation and Parameters:
-
Mass Spectrometer: A time-of-flight (TOF) or TOF/TOF mass spectrometer.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Ionization Mode: Positive ion mode.
-
Laser Fluence: Adjust to the minimum level necessary for good signal intensity to minimize in-source fragmentation.
-
Pulsed Ion Extraction: Use a delay time appropriate for the mass range to improve resolution.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Proposed Fragmentation Pathway
Caption: A proposed fragmentation pathway for protonated this compound under CID.
An In-depth Technical Guide on the Crystal Structure and Biological Interactions of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biological aspects of Zn(II) Mesoporphyrin IX, a synthetic heme analog with significant implications in cellular regulation and potential therapeutic applications. Due to the limited availability of a complete single-crystal X-ray diffraction study for this compound, this guide presents crystallographic data from a closely related structural analogue, Zinc(II) Etioporphyrin-II, to offer valuable structural insights. The guide details experimental protocols for the synthesis and crystallization of metalloporphyrins, alongside an exploration of the key signaling pathways influenced by this compound.
Core Structural Insights: An Analogue-Based Approach
While a definitive crystal structure for this compound is not publicly available, the structure of Zinc(II) Etioporphyrin-II provides a robust model for understanding the coordination environment and molecular geometry. Both molecules share a similar porphyrin core with ethyl and methyl substituents, differing only in the nature of the propionate (B1217596) side chains present in Mesoporphyrin IX.
The following table summarizes the key crystallographic parameters for Zinc(II) Etioporphyrin-II, offering an approximation of the structural characteristics of this compound.
| Parameter | Value |
| Formula | C₃₆H₄₄N₄Zn |
| Crystal System | Tetragonal |
| Space Group | P-42₁c |
| Unit Cell Dimensions | |
| a | 14.13(1) Å |
| b | 14.13(1) Å |
| c | 9.88(1) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1970(3) ų |
| Z | 2 |
| Selected Bond Lengths | |
| Zn-N | 2.042(5) Å |
| N-Cα | 1.374(5) Å |
| Cα-Cβ | 1.453(4) Å |
| Cα-Cm | 1.396(4) Å |
| Cβ-Cβ | 1.376(4) Å |
| Selected Bond Angles | |
| Zn-N-Cα | 126.8(2)° |
| Cα-N-Cα | 106.3(3)° |
| Cα-Cm-Cα | 127.0(4)° |
Data obtained from the gas-phase electron diffraction/mass spectrometry and DFT study of Zinc(II) Etioporphyrin-II.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the insertion of zinc into the free-base Mesoporphyrin IX. A general and effective method involves the use of a zinc salt, such as zinc acetate (B1210297), in a suitable solvent system.
Materials:
-
Mesoporphyrin IX dihydrochloride (B599025)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Methanol (B129727) (MeOH) or a mixture of Methanol and Dichloromethane (DCM)
-
Sodium acetate (NaOAc) (optional, as a buffer)
-
Chloroform (B151607) (CHCl₃)
-
Distilled water
Procedure:
-
Dissolution of Porphyrin: Dissolve Mesoporphyrin IX dihydrochloride in methanol or a methanol/dichloromethane mixture. The choice of solvent depends on the solubility of the specific porphyrin batch.
-
Metal Insertion: Add a solution of zinc acetate dihydrate in methanol to the porphyrin solution. An excess of the zinc salt is typically used to drive the reaction to completion. The addition of sodium acetate can be beneficial to buffer the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by UV-Vis spectroscopy. A shift in the Soret band and a reduction in the number of Q bands from four to two are indicative of successful metal insertion.[2] The reaction is typically stirred at room temperature for 1-2 hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is dissolved in chloroform and washed with distilled water to remove excess zinc salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR and UV-Vis spectroscopy to confirm the insertion of the zinc ion and the purity of the compound. The disappearance of the N-H proton signals in the ¹H NMR spectrum is a clear indicator of successful metallation.[3]
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical step. Slow evaporation is a commonly employed and effective technique for small molecules like metalloporphyrins.
Materials:
-
Purified this compound
-
A suitable solvent or solvent system (e.g., chloroform/methanol, dichloromethane/hexane)
-
Clean crystallization vessel (e.g., a small vial or test tube)
Procedure:
-
Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. Highly volatile solvents should be used with caution as rapid evaporation can lead to poor crystal quality.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound by dissolving the compound in the chosen solvent at room temperature or with gentle warming.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Place the filtered solution in a clean crystallization vessel. The vessel should be covered, but not tightly sealed, to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.
-
Incubation: Store the vessel in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor using a spatula or by decanting the solvent.
Biological Signaling Pathways
This compound is a potent modulator of key cellular pathways, primarily through its interaction with proteins involved in heme metabolism and transport.
Regulation of Heme Oxygenase-1 (HO-1) via Bach1 Degradation
This compound is a well-established inducer of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. This induction occurs through the post-transcriptional regulation of the transcriptional repressor Bach1.[3][4]
Under normal conditions, Bach1 binds to Maf recognition elements (MAREs) in the promoter region of the HO-1 gene, repressing its transcription. This compound promotes the rapid degradation of the Bach1 protein in a proteasome-dependent manner.[3][4] This leads to the de-repression of the HO-1 gene, allowing for its transcription and subsequent translation into the HO-1 enzyme. The half-life of Bach1 protein is dramatically reduced in the presence of this compound, from approximately 19 hours to 45 minutes.[3][4] Interestingly, this compound does not appear to directly bind to the heme-binding region of Bach1, suggesting an indirect mechanism of action.[3][4]
Activation of the Mitochondrial Transporter ABCB10
This compound has been identified as a specific activator of the human mitochondrial ATP-binding cassette (ABC) transporter ABCB10.[5][6] ABCB10 is crucial for normal heme biosynthesis, although its precise substrate remains to be definitively identified.
Studies have shown that this compound significantly increases the ATPase activity of purified ABCB10 reconstituted in lipid nanodiscs.[5][6] This activation is specific, as other heme analogs and precursors do not elicit the same effect. The activation suggests that this compound may act as a substrate or a modulator of the transporter. This finding provides a valuable tool for studying the function of ABCB10 and its role in heme metabolism and protection against oxidative stress.[5][6][7]
Conclusion
This technical guide has provided a detailed overview of the structural characteristics, synthesis, and biological interactions of this compound. While a definitive crystal structure remains to be elucidated, data from a close analogue provides valuable insights into its molecular geometry. The detailed experimental protocols offer a foundation for the synthesis and crystallization of this and related metalloporphyrins. Furthermore, the elucidation of its roles in regulating HO-1 expression via Bach1 degradation and activating the ABCB10 transporter highlights its significance as a tool for biochemical research and its potential as a lead compound in drug development. Further studies are warranted to fully characterize its crystal structure and to explore the therapeutic implications of its multifaceted biological activities.
References
- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
An In-depth Technical Guide to the Photophysical Properties of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Zn(II) Mesoporphyrin IX, a key molecule in various research and therapeutic applications. This document details its spectroscopic characteristics, experimental protocols for their determination, and its involvement in relevant biological pathways.
Core Photophysical Data
Table 1: Absorption and Emission Properties of Zn(II) Protoporphyrin IX
| Parameter | Wavelength (nm) | Solvent/Environment |
| Soret Band (λ_max, abs_) | ~415-423 | Various Organic Solvents |
| Q-Band I (λ_max, abs_) | ~586 | Dimethyl Sulfoxide (DMSO)[1] |
| Q-Band II (λ_max, abs_) | ~548 | Dimethyl Sulfoxide (DMSO)[1] |
| Emission (λ_max, em_) | ~590 | Various[1][2][3] |
Table 2: Luminescence Quantum Yield and Lifetime of Zn(II) Protoporphyrin IX
| Parameter | Value | Conditions |
| Fluorescence Quantum Yield (Φ_F_) | High (relative to free-base) | General Observation[4] |
| Fluorescence Lifetime (τ_F_) | ~1-2 ns | In protein environments[5] |
Experimental Protocols
The determination of the photophysical properties of this compound involves several key spectroscopic techniques. The following are detailed methodologies for these essential experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., DMSO, Dichloromethane).
-
Serial Dilutions: Perform a series of dilutions to obtain solutions with concentrations in the micromolar range, ensuring absorbances are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.
-
Data Acquisition: Record the absorption spectra of the prepared solutions over a wavelength range of 350-700 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max_) for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima and relative fluorescence intensity.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be below 0.1).
-
Fluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to one of the absorption maxima (e.g., the Soret band).
-
Data Acquisition: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region (e.g., 450-800 nm).
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em_).
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of fluorescence.
Methodology (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties similar to this compound (e.g., Rhodamine 6G, Zinc Tetraphenylporphyrin).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.
-
Data Acquisition: Measure the absorption and fluorescence emission spectra for all solutions. The integrated fluorescence intensity is the area under the emission curve.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Objective: To determine the duration of the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: Prepare a deoxygenated, dilute solution of this compound.
-
TCSPC Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength corresponding to an absorption band of the sample.
-
Data Acquisition: Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulses. Accumulate data until a sufficient number of photons are collected to form a decay curve.
-
Data Analysis: Deconvolute the instrument response function from the measured fluorescence decay. Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F_).
Biological Signaling Pathway
This compound is a known modulator of the Heme Oxygenase-1 (HO-1) pathway. It induces the expression of HO-1 by promoting the degradation of the transcriptional repressor Bach1.[5][6] This process is dependent on the proteasome.[5][6]
Experimental Workflow
The following diagram outlines the typical workflow for characterizing the photophysical properties of this compound.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. Zinc Protoporphyrin IX in Meat and Meat Products: Formation, Application, and Future Perspectives -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 3. Zinc Protoporphyrin IX in Meat and Meat Products: Formation, Application, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic study of protoporphyrin IX zinc(II) encapsulated in sol-gel glass - PubMed [pubmed.ncbi.nlm.nih.gov]
ZN(II) Mesoporphyrin IX: A Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ZN(II) Mesoporphyrin IX, including its chemical formula and molecular weight. Furthermore, it delves into its significant biological role in the regulation of Heme Oxygenase-1 (HO-1) expression through the modulation of the transcription factor Bach1. Detailed experimental protocols for investigating this activity are also provided, alongside a visual representation of the associated signaling pathway.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Parameter | Value | References |
| Chemical Formula | C₃₄H₃₆N₄O₄Zn | [1][2] |
| Molecular Weight | Approximately 630.06 - 630.08 g/mol | [1][2][3][4][5][6] |
| CAS Number | 14354-67-7 | [1][2][3] |
| Purity | ≥95% | [1][3][6] |
| Synonyms | Zinc Mesoporphyrin, ZnMP | [1][2][5] |
Biological Activity: Regulation of Heme Oxygenase-1 Expression
This compound is a potent modulator of the Heme Oxygenase-1 (HO-1) system, a critical component of the cellular stress response. It functions primarily by inducing the rapid degradation of Bach1, a transcriptional repressor of the HMOX1 gene which encodes for HO-1.[1] This action lifts the repression on the HMOX1 gene, leading to an upregulation of HO-1 expression. The degradation of Bach1 by this compound is a proteasome-dependent process.[1]
This mechanism of action makes this compound a valuable tool for research into cellular defense mechanisms, oxidative stress, and inflammation. Its ability to upregulate HO-1 has implications for therapeutic strategies in a variety of diseases where cytoprotection is beneficial.
Signaling Pathway of this compound-Induced HO-1 Expression
Caption: this compound induces the proteasomal degradation of Bach1, leading to the upregulation of HO-1 expression.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on Bach1 degradation and HO-1 induction.
Cell Culture and Treatment
This protocol outlines the procedure for treating a human hepatoma cell line (Huh-7) with this compound to study its effects on protein expression.
-
Cell Line: Human hepatoma Huh-7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed Huh-7 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to final concentrations ranging from 1 µM to 10 µM. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 hours for observing Bach1 degradation).[1]
-
Western Blot Analysis of Bach1 Protein Levels
This protocol describes the detection of Bach1 protein levels in cell lysates by Western blotting following treatment with this compound.
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bach1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Heme Oxygenase Activity Assay
This protocol provides a method to measure the enzymatic activity of heme oxygenase, which can be used to assess the inhibitory effects of this compound.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing cell or tissue lysate (as the source of the enzyme), hemin (B1673052) (the substrate), and NADPH (a cofactor).
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is the conversion of hemin to biliverdin (B22007) and carbon monoxide.
-
-
Quantification of Biliverdin/Bilirubin (B190676):
-
Stop the reaction by adding a suitable reagent (e.g., chloroform).
-
Extract the bilirubin (the reduced form of biliverdin) into the chloroform (B151607) phase.
-
Measure the absorbance of the chloroform extract at approximately 464 nm using a spectrophotometer.
-
Calculate the amount of bilirubin formed using its extinction coefficient. The inhibition of HO activity by this compound will result in a decreased production of bilirubin.
-
References
- 1. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Zn(II) Mesoporphyrin IX
CAS Number: 14354-67-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zn(II) Mesoporphyrin IX, a synthetic heme analog with significant potential in various research and therapeutic areas. This document details its chemical properties, biological activities, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Core Properties and Mechanism of Action
This compound (ZnMP) is a porphyrin derivative that serves as a valuable tool in biomedical research due to its role as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1] Its mechanism of action extends beyond HO inhibition, involving the modulation of key cellular signaling pathways.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 14354-67-7 | [2] |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [2] |
| Molecular Weight | 630.07 g/mol | [2] |
| Appearance | To be determined | |
| Purity | >95% | [1] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |
Key Biological Activities:
-
Heme Oxygenase (HO) Inhibition: ZnMP is a known inhibitor of both HO-1 and HO-2 isoforms.[1]
-
Bach1 Degradation: It induces the rapid, proteasome-dependent degradation of the transcriptional repressor Bach1.[3][4] This leads to the upregulation of genes regulated by the antioxidant response element (ARE), most notably heme oxygenase-1 (HO-1).
-
ABCB10 Activation: ZnMP is a specific activator of the mitochondrial ATP-binding cassette (ABC) transporter ABCB10, stimulating its ATPase activity.
-
Antiviral Activity: It has demonstrated potent antiviral effects against the Hepatitis C virus (HCV) by promoting the proteasomal degradation of the nonstructural protein 5A (NS5A).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological effects of this compound.
Table 1: Effect on Bach1 and NS5A Protein Stability
| Parameter | Effect of this compound | Cell Line | Reference |
| Bach1 Protein Half-life | Reduced from 19 hours to 45 minutes | Human hepatoma Huh-7 cells | [3][4] |
| HCV NS5A Protein Half-life | Reduced from 18.7 hours to 2.7 hours | Human hepatoma cells expressing HCV proteins |
Table 2: Efficacy Against Hepatitis C Virus (HCV) Replication
| ZnMP Concentration | % Reduction in HCV Replication (Con1 replicon cells) | % Reduction in HCV Replication (J6/JFH1 transfected cells) | % Reduction in HCV Replication (J6/JFH1 infected cells) | Reference |
| 10 µM | ~63% | ~70% | ~90% |
Table 3: Heme Oxygenase Inhibition
| Compound | Target | IC₅₀ | Reference |
| Zinc Protoporphyrin IX (a related compound) | HO-1 (spleen) | Not explicitly stated, but inhibition is dose-dependent | [5] |
| Zinc Protoporphyrin IX (a related compound) | HO-2 (brain) | Not explicitly stated, but inhibition is dose-dependent | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A general method for the insertion of a metal into a porphyrin ring can be adapted for the synthesis of this compound.[6][7]
Materials:
-
Mesoporphyrin IX dihydrochloride (B599025)
-
Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
Chloroform (CHCl₃)
-
Ethanol (B145695) (C₂H₅OH)
-
Thin-layer chromatography (TLC) apparatus
-
UV-Vis spectrophotometer
Procedure:
-
Dissolve Mesoporphyrin IX dihydrochloride in a suitable solvent such as chloroform.
-
Add a solution of Zinc(II) acetate dihydrate in ethanol to the porphyrin solution.
-
Reflux the reaction mixture. The progress of the metal insertion can be monitored by TLC and UV-Vis spectroscopy. The Soret band of the free base porphyrin will shift upon metallation.
-
Upon completion of the reaction, wash the reaction mixture with water to remove excess metal salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
The resulting solid this compound can be further purified by chromatography if necessary.
Western Blot Analysis for Bach1 Degradation
This protocol details the procedure to assess the effect of this compound on Bach1 protein levels.[3]
Materials:
-
Human hepatoma Huh-7 cells
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Bach1, anti-GAPDH (loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence detection reagent (e.g., ECL-Plus)
-
Imaging system
Procedure:
-
Seed Huh-7 cells in 12-well plates and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1.0, 5.0, 10 µM) for a specified time (e.g., 6 hours). A vehicle control (DMSO) should be included.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bach1 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of Bach1 protein.
Heme Oxygenase Activity Assay
This is a general protocol to measure the inhibitory effect of this compound on heme oxygenase activity.
Materials:
-
Rat spleen microsomes (as a source of HO-1) or brain microsomes (as a source of HO-2)
-
Hemin (substrate)
-
NADPH
-
Biliverdin (B22007) reductase
-
This compound
-
Phosphate (B84403) buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing rat spleen or brain microsomes, a source of biliverdin reductase, and NADPH in a phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the substrate, hemin.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction and measure the formation of bilirubin, the product of the coupled reaction, spectrophotometrically at ~464 nm.
-
Calculate the percent inhibition of HO activity at each concentration of this compound to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound-Induced Bach1 Degradation and Nrf2 Activation
This compound promotes the degradation of the transcriptional repressor Bach1, which normally binds to the Antioxidant Response Element (ARE) in the promoter region of genes like heme oxygenase-1 (HO-1), suppressing their transcription. The degradation of Bach1 allows the transcription factor Nrf2 to bind to the ARE and activate gene expression.[8][9]
Experimental Workflow for Assessing Antiviral Activity against HCV
This workflow outlines the key steps to evaluate the effect of this compound on Hepatitis C virus replication.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8735574B2 - Methods for synthesizing metal mesoporphyrins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibiting Bach1 enhanced the activation of Nrf2 signaling and the degradation of HNE in response to oxidative stress | Semantic Scholar [semanticscholar.org]
Technical Guide: Zn(II) Mesoporphyrin IX - Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and storage conditions for Zinc (II) Mesoporphyrin IX (ZnMP). The information herein is intended to support research, scientific, and drug development applications by providing clear, actionable data and protocols.
Physicochemical Properties
Zn(II) Mesoporphyrin IX is a synthetically accessible metalloporphyrin that serves as a valuable tool in various biological studies. Its core structure, a zinc-chelated mesoporphyrin IX, imparts specific chemical and physical properties that are critical for its function and handling.
| Property | Value |
| CAS Number | 14354-67-7 |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn |
| Molecular Weight | 630.05 g/mol |
Solubility
The solubility of this compound is a critical parameter for its use in both in vitro and in vivo experimental settings. Due to its largely hydrophobic macrocycle, ZnMP exhibits poor solubility in aqueous solutions and requires organic solvents or specialized formulations for effective dissolution.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that sonication may be required to achieve the concentrations listed.
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | 79.36 mM[1] | Ultrasonic assistance may be necessary.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL[1] | 3.97 mM[1] | A common vehicle for in vivo studies. Forms a suspended solution that may require sonication.[1] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a solvent of interest, a method widely used for sparingly soluble compounds.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Calibrated pipettes and tips
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the characteristic Soret peak of this compound (around 408 nm) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Centrifuge the samples at high speed to pellet any remaining undissolved solid.
-
-
Analysis:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant using the UV-Vis spectrophotometer at the same wavelength used for the standards.
-
-
Calculation:
-
Using the equation derived from the calibration curve, calculate the concentration of this compound in the diluted supernatant.
-
Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the solvent.
-
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Porphyrins, in general, are sensitive to light and should be handled accordingly.
Storage Conditions
The following table provides recommended storage conditions for both the solid compound and solutions of this compound.
| Form | Temperature | Duration | Conditions |
| Solid | Room Temperature | Up to 3 years[1][2] | Store in a dry, dark place.[3] Protect from light.[4] |
| 0 - 4 °C | Short-term (days to weeks)[3] | Store in a dry, dark place.[3] | |
| -20 °C | Long-term (months to years)[3] | Store in a dry, dark place.[3] | |
| In Solvent | -20 °C | Up to 1 year[1][2] | Protect from light. |
| -80 °C | Up to 2 years[1][2] | Protect from light. |
Shipping: this compound is generally considered stable for several weeks at ambient temperature during standard shipping.[3]
Biological Activity and Signaling Pathway
This compound is recognized for its ability to modulate the heme-responsive signaling pathways. One of its key functions is to induce the degradation of the transcriptional repressor Bach1.[5][6] Bach1 represses the expression of genes such as Heme Oxygenase-1 (HO-1), which is involved in heme catabolism.[5] By promoting the degradation of Bach1, ZnMP leads to the de-repression and up-regulation of HO-1 expression.[5][6] This degradation is mediated by the proteasome.[5][6]
ZnMP-Induced Bach1 Degradation Pathway
The following diagram illustrates the signaling pathway of this compound-induced Bach1 degradation.
Conclusion
This technical guide provides essential information on the solubility and storage of this compound for researchers and professionals in drug development. Adherence to the outlined protocols and storage conditions will ensure the integrity and optimal performance of this compound in experimental applications. The provided signaling pathway diagram offers a visual representation of its mechanism of action related to Bach1 degradation, a key aspect of its biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ZN(II) Mesoporphyrin IX as a Heme Oxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZN(II) Mesoporphyrin IX is a synthetic metalloporphyrin that serves as a potent and selective inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. By competitively binding to the active site of HO, this compound blocks the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). This inhibitory action makes it an invaluable tool for investigating the physiological and pathophysiological roles of the heme oxygenase system in various biological processes, including inflammation, apoptosis, cell proliferation, and angiogenesis. These application notes provide an overview of the utility of this compound, detailed protocols for its use in key cellular assays, and a summary of its inhibitory effects.
Data Presentation
While a precise IC50 value for this compound against heme oxygenase-1 (HO-1) is not consistently reported in publicly available literature, its potency as an inhibitor is well-established. For context, the inhibitory activity of the closely related compound, Zinc Protoporphyrin IX (ZnPP), is provided below. It is important to note that IC50 values can vary depending on the specific assay conditions, including substrate concentration and the source of the enzyme.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | Heme Oxygenase-1 (HO-1) | Not readily available | Consistently described as a potent inhibitor. |
| Zinc Protoporphyrin IX (ZnPP) | Heme Oxygenase-1 (HO-1) | 0.1 - 1.0 | A structurally similar and commonly used HO-1 inhibitor. |
Signaling Pathways
Heme oxygenase-1 is a critical component of the cellular stress response. Its expression is induced by various stimuli, including its substrate heme, oxidative stress, and inflammatory cytokines. The products of the HO-1 reaction have significant biological effects. Carbon monoxide acts as a signaling molecule with anti-inflammatory, anti-apoptotic, and vasodilatory properties. Biliverdin is converted to the potent antioxidant bilirubin (B190676), and the released free iron can have pro-oxidant effects if not properly sequestered. This compound, by inhibiting HO-1, prevents the production of these downstream effectors, thereby modulating these signaling pathways.
Caption: Heme Oxygenase-1 Signaling Pathway and Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound.
Heme Oxygenase Activity Assay
This protocol is designed to measure the activity of heme oxygenase in cell lysates or tissue homogenates and to assess the inhibitory effect of this compound. The assay is based on the measurement of bilirubin, the end product of the HO reaction.
Materials:
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM MgCl2 and protease inhibitors)
-
Hemin (substrate, stock solution in 0.1 M NaOH)
-
NADPH (cofactor, freshly prepared)
-
Rat liver cytosol (as a source of biliverdin reductase) or recombinant biliverdin reductase
-
Spectrophotometer or plate reader
Procedure:
-
Prepare cell lysates or tissue homogenates: Culture and treat cells with or without this compound for the desired time. Harvest cells, wash with cold PBS, and lyse in cell lysis buffer. For tissues, homogenize in the lysis buffer. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C and collect the supernatant (cytosolic fraction). Determine the protein concentration of the supernatant.
-
Set up the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate/homogenate (containing 0.5-1 mg of protein)
-
Rat liver cytosol (1-2 mg/mL) or purified biliverdin reductase
-
Hemin (final concentration 20 µM)
-
Varying concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate the reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.
-
Incubate: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.
-
Stop the reaction and extract bilirubin: Stop the reaction by adding an equal volume of chloroform. Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Measure bilirubin: Carefully transfer the lower chloroform layer to a new tube. Measure the absorbance of bilirubin at 464 nm. The concentration of bilirubin can be calculated using its molar extinction coefficient (ε = 40 mM⁻¹ cm⁻¹).
-
Data analysis: Calculate the HO activity as the amount of bilirubin produced per milligram of protein per hour. Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the vehicle control.
Caption: Heme Oxygenase Activity Assay Workflow.
Assessment of Apoptosis by Annexin V and Propidium (B1200493) Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell culture and treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Harvest cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash cells: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add Binding Buffer: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow cytometry analysis: Analyze the samples immediately using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels in cells treated with this compound. CM-H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
This compound
-
CM-H2DCFDA (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell culture and treatment: Seed cells in appropriate culture vessels (e.g., plates, coverslips). Treat cells with this compound or vehicle for the desired time. Include a positive control (e.g., H₂O₂ treatment).
-
Loading with CM-H2DCFDA: Remove the culture medium and wash the cells once with pre-warmed HBSS or PBS. Add CM-H2DCFDA solution (final concentration 5-10 µM in HBSS) to the cells.
-
Incubate: Incubate the cells for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the CM-H2DCFDA solution and wash the cells twice with HBSS or PBS to remove excess probe.
-
Measurement:
-
Fluorescence Microscopy: Add fresh HBSS or culture medium and immediately visualize the cells under a fluorescence microscope with appropriate filters (excitation ~495 nm, emission ~525 nm).
-
Plate Reader: Add fresh HBSS or culture medium and measure the fluorescence intensity using a microplate reader.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the change in ROS levels.
Conclusion
This compound is a critical research tool for elucidating the complex roles of the heme oxygenase system. The protocols provided herein offer standardized methods to investigate its effects on enzyme activity, cell viability, and oxidative stress. Careful optimization of experimental conditions is recommended to ensure reliable and reproducible results. The use of this compound in these assays will continue to contribute to our understanding of diseases where the heme oxygenase pathway is implicated, and may aid in the development of novel therapeutic strategies.
Application Notes and Protocols for In Vitro Heme Oxygenase Inhibition Assay Using ZnMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting in vitro heme oxygenase (HO) inhibition assays using Zinc Protoporphyrin (ZnMP), a well-characterized competitive inhibitor of HO activity. This document includes an overview of the heme oxygenase signaling pathway, comprehensive experimental protocols, and representative data for the inhibition of HO-1.
Introduction
Heme oxygenase (HO) is a critical enzyme in cellular physiology, responsible for the rate-limiting step in the degradation of heme.[1][2] This process yields three biologically active products: carbon monoxide (CO), a gaseous signaling molecule; biliverdin (B22007), which is rapidly converted to the potent antioxidant bilirubin (B190676); and ferrous iron (Fe²⁺).[1][3] There are two primary isoforms of heme oxygenase: an inducible isoform, HO-1, and a constitutive isoform, HO-2. HO-1 is upregulated in response to various cellular stressors, including oxidative stress, and plays a significant role in cytoprotection.[3][4] Conversely, the overexpression of HO-1 has been implicated in the progression of certain cancers, making it a viable therapeutic target.[3]
Zinc protoporphyrin (ZnMP) is a structural analog of heme that competitively inhibits HO activity by binding to the active site of the enzyme without being catabolized.[3] This property makes ZnMP a valuable tool for studying the physiological roles of HO and for screening potential therapeutic inhibitors.
Heme Oxygenase Signaling Pathway
The enzymatic degradation of heme by heme oxygenase is a central component of cellular defense against oxidative stress. Heme, a pro-oxidant molecule when present in excess, is catabolized by HO-1 into carbon monoxide (CO), biliverdin, and free iron (Fe²⁺).[3] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase.[1] Both CO and bilirubin have demonstrated cytoprotective and anti-inflammatory properties.[5]
Caption: Heme Oxygenase-1 Signaling Pathway and Inhibition by ZnMP.
Data Presentation
The inhibitory potency of various compounds against heme oxygenase-1 is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common HO-1 inhibitors, including ZnMP.
| Compound | Chemical Class | IC50 (µM) | Reference |
| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | 0.05 - 0.5 | [6] |
| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | 0.1 - 1.0 | [6] |
| Azalanstat | Imidazole-based | ~5.0 | [6] |
| Compound 1 | Imidazole-based | 0.25 | [6] |
| Compound 7l | Acetamide-based | ~1.0 | [6] |
Experimental Protocols
In Vitro Heme Oxygenase-1 (HO-1) Activity Assay
This assay measures the enzymatic activity of HO-1 by spectrophotometrically quantifying the formation of bilirubin.[6]
Materials:
-
Purified recombinant HO-1
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
Hemin (substrate)
-
NADPH
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Stop Solution: Chloroform (B151607)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µL of Reaction Buffer
-
1-5 µg of purified HO-1
-
1-2 mg/mL of rat liver cytosol (or a saturating concentration of purified biliverdin reductase)
-
20 µM Hemin
-
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.[6]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[6]
-
Termination of Reaction: Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.[6]
-
Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.[6]
-
Measurement: Carefully collect the lower chloroform phase containing bilirubin. Measure the absorbance of the chloroform extract at 464 nm using a spectrophotometer.[6]
-
Calculation: Calculate the amount of bilirubin formed using the extinction coefficient of bilirubin in chloroform (ε = 60 mM⁻¹ cm⁻¹). One unit of HO-1 activity is defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[6]
In Vitro Heme Oxygenase-1 (HO-1) Inhibitor Screening Assay using ZnMP
This protocol is designed to identify and characterize inhibitors of HO-1 activity, using ZnMP as a reference inhibitor.
Materials:
-
All materials from the In Vitro HO-1 Activity Assay
-
ZnMP (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Pre-incubation: Prepare the reaction mixture as described in the activity assay protocol. Add varying concentrations of ZnMP (or test compound) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Assay: Follow steps 2-7 of the "In Vitro Heme Oxygenase-1 (HO-1) Activity Assay" protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HO-1 activity, by fitting the data to a dose-response curve.
-
Caption: Experimental Workflow for HO-1 Inhibition Assay.
Concluding Remarks
The in vitro heme oxygenase inhibition assay using ZnMP is a robust and reliable method for studying the function of HO-1 and for the discovery of novel inhibitors. The protocols provided herein offer a standardized approach for academic and industry researchers. It is important to note that while metalloporphyrins like ZnMP are potent inhibitors, they may lack specificity and can induce HO-1 expression at the mRNA level, which should be considered when interpreting results. For more specific inhibition, genetic approaches such as siRNA or CRISPR/Cas9 may be employed.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Heme Oxygenase as a Modulator of Heme-Mediated Pathways [mdpi.com]
- 3. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Utilizing Zn(II) Mesoporphyrin IX for Advancing Heme Synthesis Research
Introduction
Zn(II) Mesoporphyrin IX is a valuable synthetic metalloporphyrin for researchers studying heme biosynthesis and its regulation. As a structural analog of heme, it interacts with several key proteins in the heme metabolic pathway, serving as both an activator and an inhibitor of different enzymatic and transport processes. These application notes provide an overview of its primary uses, mechanisms of action, and key experimental considerations for scientists in basic research and drug development.
Key Applications in Heme Synthesis Research
-
Activation of ABCB10: this compound is a specific activator of the mitochondrial ATP-binding cassette (ABC) transporter ABCB10.[1] ABCB10 is crucial for normal heme production, and its activation by this compound allows for the investigation of its role in transporting heme precursors or other essential molecules across the inner mitochondrial membrane.
-
Modulation of Gene Transcription via Bach1 Degradation: This compound promotes the degradation of the transcriptional repressor Bach1.[2] Bach1 typically suppresses the expression of genes involved in hemoglobinization. By facilitating Bach1 degradation, this compound can be used to study the upregulation of these genes and the overall process of erythropoiesis.
-
Probing Ferrochelatase Activity: Ferrochelatase is the terminal enzyme in the heme synthesis pathway, responsible for inserting iron into protoporphyrin IX. Metalloporphyrins, including zinc-containing porphyrins, are known to interact with and inhibit ferrochelatase. This allows for the study of the enzyme's active site and the consequences of its inhibition.
Mechanism of Action
This compound's utility stems from its ability to mimic heme and interact with heme-binding proteins. Its primary reported mechanisms of action in the context of heme synthesis are:
-
ABCB10 Activation: It directly binds to and stimulates the ATPase activity of ABCB10, suggesting it may act as a substrate for this transporter.[1]
-
Bach1 Degradation: It promotes the proteasome-dependent degradation of Bach1 protein, leading to the upregulation of target genes like heme oxygenase-1 (HO-1).[2]
-
Enzyme Inhibition: As a stable metalloporphyrin, it can competitively inhibit enzymes that utilize heme as a substrate or are involved in porphyrin metabolism, such as heme oxygenase and ferrochelatase.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound in relation to heme synthesis.
| Target Protein | Activity | Quantitative Value | Cell/System | Reference |
| ABCB10 | Activation | ~70% increase in ATPase activity | Purified human ABCB10 in lipid nanodiscs | [4] |
| Bach1 | Degradation | Reduces protein half-life from 19 hours to 45 minutes | Human hepatoma Huh-7 cells | [2] |
| Ferrochelatase | Inhibition | Specific IC50/Ki not found in searched literature. Related N-methylprotoporphyrin shows Ki of 3 nM for wild-type murine ferrochelatase. | Murine ferrochelatase | [3] |
| Heme Oxygenase (HO) | Inhibition | Specific IC50/Ki not found in searched literature. Related Tin Mesoporphyrin IX shows a Ki of 0.014 µM for rat splenic microsomal heme oxygenase. | Rat splenic microsomes | [5] |
Experimental Protocols
1. Protocol for Assessing ABCB10 Activation using an ATPase Assay
This protocol is adapted from a study on the stimulation of human mitochondrial transporter ABCB10.[4]
a. Materials:
-
Purified and reconstituted human ABCB10 in lipid nanodiscs
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM KCl, 5 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM TCEP
-
ATP regenerating system: 5 mM Na-ATP, 3 mM phosphoenolpyruvate, 0.8 mM NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase
-
96-well UV-transparent flat-bottom plates
-
Microplate reader capable of measuring absorbance at 340 nm
b. Procedure:
-
Prepare the assay cocktail by combining the Assay Buffer with the ATP regenerating system components.
-
Add 0.5–1 µg of reconstituted ABCB10 to each well of the 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding the assay cocktail to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in NADH absorbance at 340 nm over 3 to 4 hours.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
2. Protocol for Quantifying Bach1 Protein Degradation
This protocol is based on a study of this compound-induced degradation of Bach1.[2]
a. Materials:
-
Human hepatoma Huh-7 cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cycloheximide (B1669411) (protein synthesis inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Bach1
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
b. Procedure:
-
Culture Huh-7 cells to ~80% confluency.
-
Treat cells with a final concentration of 10 µM this compound. For half-life determination, also treat with cycloheximide (e.g., 50 µg/mL) to block new protein synthesis.
-
Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after treatment.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Bach1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Plot the remaining Bach1 protein levels over time to determine the protein half-life.
Visualizations
Figure 1: Simplified overview of the heme synthesis pathway, highlighting the mitochondrial and cytosolic steps.
References
- 1. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols: Zn(II) Mesoporphyrin IX in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX (ZnMP) is a synthetic metalloporphyrin that serves as a critical tool in the study of oxidative stress. Structurally similar to heme, it is widely recognized as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. The inhibition of HO activity disrupts cellular redox homeostasis, leading to an accumulation of pro-oxidant molecules and subsequent oxidative stress. This property makes ZnMP an invaluable agent for investigating the cellular responses to oxidative insults and for exploring therapeutic strategies that modulate oxidative stress pathways.
These application notes provide an overview of the mechanisms of action of ZnMP, quantitative data on its effects, and detailed protocols for its use in oxidative stress research.
Mechanism of Action
This compound exerts its effects on oxidative stress primarily through two interconnected mechanisms:
-
Inhibition of Heme Oxygenase Activity: ZnMP competitively binds to the active site of both the inducible isoform (HO-1) and the constitutive isoform (HO-2) of heme oxygenase. This inhibition blocks the degradation of heme into biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO). The products of the HO reaction have significant antioxidant and anti-inflammatory properties. By inhibiting their production, ZnMP promotes a pro-oxidant intracellular environment.
-
Modulation of the Nrf2/Bach1 Signaling Pathway: ZnMP has a dual role in regulating HO-1 expression. While it inhibits HO-1 enzymatic activity, it can also induce HO-1 gene expression. This paradoxical effect is mediated through the degradation of the transcriptional repressor Bach1.[1][2] Bach1 and the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) compete for binding to Antioxidant Response Elements (AREs) in the promoter regions of antioxidant genes, including HO-1. ZnMP promotes the proteasome-dependent degradation of Bach1, which reduces its half-life from approximately 19 hours to 45 minutes.[1][2] This degradation allows Nrf2 to bind to the AREs and initiate the transcription of a battery of cytoprotective genes, although the enzymatic activity of the newly synthesized HO-1 is still inhibited by the presence of ZnMP.[1][3]
Data Presentation
The following tables summarize the quantitative effects of zinc porphyrins and related zinc compounds on various markers of oxidative stress and cellular processes.
Table 1: Inhibition of Enzyme Activity by Zinc Porphyrins
| Compound | Target Enzyme | IC50 Value | Cell/System | Reference |
| Zn(II) Protoporphyrin IX | nNOS | 0.8 µM | Not specified | |
| Zn(II) Protoporphyrin IX | iNOS | 4.0 µM | Not specified | |
| Zn(II) Protoporphyrin IX | eNOS | 5.0 µM | Not specified |
Table 2: Effects of Zinc Compounds on Oxidative Stress Markers and Related Factors
| Compound | Parameter Measured | Concentration | Effect | Cell Line/System | Reference |
| Zn(II) Protoporphyrin IX | Bilirubin (B190676) Production | 30 µmol/kg (oral) | 9% decrease after 3 hours | Adult HO-1-luc reporter mice | [4] |
| ZnSO₄ | Intracellular GSH Level | 100 µM | 30% increase | ARPE-19 cells | [5] |
| ZnSO₄ | Intracellular GSH Level | 150 µM | 70% increase | ARPE-19 cells | [5] |
| Zinc | Glutathione (B108866) Levels | Not specified | Transient drop followed by up to a 3-fold increase after 12 hours | Cadmium-resistant Chinese hamster ovary (CHO) cells | [6] |
| This compound | Bach1 Protein Half-life | 10 µM | Reduced from 19 hours to 45 minutes | Huh-7 human hepatoma cells | [1][2] |
Experimental Protocols
Protocol 1: Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol is adapted from methods that measure the product of the coupled heme oxygenase/biliverdin reductase reaction, which is bilirubin.[7][8] this compound can be included in the reaction mixture to determine its inhibitory effect on HO activity.
Materials:
-
Cell or tissue lysate (microsomal fraction is ideal)
-
Hemin (B1673052) (substrate)
-
NADPH
-
Biliverdin reductase (can be from a purified source or a cytosolic fraction of rat liver)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer capable of measuring absorbance at ~464 nm and ~530 nm
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, biliverdin reductase, NADPH, and the cell/tissue lysate containing heme oxygenase.
-
Addition of Inhibitor: To test the inhibitory effect of ZnMP, add the desired concentration of the ZnMP stock solution to the reaction mixture. For the control group, add an equivalent volume of the solvent.
-
Initiation of Reaction: Start the reaction by adding hemin to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Measurement of Bilirubin: After incubation, immediately measure the absorbance of the sample. The amount of bilirubin formed is determined by the difference in absorbance between 464 nm and 530 nm (ΔA = A₄₆₄ - A₅₃₀). The concentration of bilirubin can be calculated using its extinction coefficient (ε = 40 mM⁻¹ cm⁻¹).
-
Data Analysis: Compare the rate of bilirubin formation in the presence and absence of this compound to determine the extent of inhibition.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Materials:
-
Cultured cells
-
This compound
-
H₂DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a suitable culture plate (e.g., 96-well black plate with a clear bottom for plate reader analysis) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control group. A positive control (e.g., H₂O₂) can also be included.
-
Loading with H₂DCFDA: Remove the treatment medium and wash the cells with warm PBS or HBSS. Add a working solution of H₂DCFDA (typically 5-10 µM in PBS or HBSS) to the cells.
-
Incubation: Incubate the cells with the H₂DCFDA solution at 37°C for 30-60 minutes, protected from light.
-
Measurement: After incubation, wash the cells with PBS or HBSS to remove the excess probe. Add fresh PBS or HBSS to the wells. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), flow cytometer (FL1 channel), or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the change in fluorescence intensity in the this compound-treated cells relative to the untreated control to determine the fold increase in ROS production.
Mandatory Visualizations
Caption: Inhibition of Heme Oxygenase-1 activity by this compound.
Caption: this compound-mediated Nrf2 activation via Bach1 degradation.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Challenges and Limitations of Targeting the Keap1-Nrf2 Pathway for Neurotherapeutics: Bach1 De-Repression to the Rescue [frontiersin.org]
- 4. Systemic effects of orally-administered zinc and tin (IV) metalloporphyrins on heme oxygenase expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Zinc effects on glutathione metabolism relationship to zinc-induced protection from alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Zn(II) Mesoporphyrin IX for Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health challenge, necessitating the exploration of novel antiviral strategies. The HCV nonstructural 5A (NS5A) protein is a critical multifunctional protein essential for viral replication and pathogenesis, making it an attractive target for therapeutic intervention.[1][2] Zn(II) Mesoporphyrin IX (ZnMP), a synthetic heme analogue, has emerged as a promising compound for studying HCV by targeting NS5A.[1] This document provides detailed application notes and experimental protocols for utilizing ZnMP in HCV research.
ZnMP has been shown to induce the rapid and profound degradation of the NS5A protein through the ubiquitin-proteasome pathway.[1][2] This targeted degradation of NS5A leads to a significant reduction in HCV RNA replication in various cell culture models.[1][2] While ZnMP is also known as a competitive inhibitor of heme oxygenase-1 (HO-1), its primary anti-HCV mechanism appears to be the post-translational downregulation of NS5A.[1][3][4][5][6]
Quantitative Data Summary
The antiviral activity of this compound against Hepatitis C virus has been demonstrated in multiple in vitro models. The following tables summarize the key quantitative findings from published research.
Table 1: Effect of this compound on HCV NS5A Protein Stability
| Parameter | Vehicle Control (DMSO) | 10 µM this compound | Reference |
| Half-life of NS5A protein | 18.7 hours | 2.7 hours | [2] |
Table 2: Inhibition of HCV RNA Replication by this compound
| HCV Cell Culture System | This compound Concentration | Duration of Treatment | % Reduction in HCV RNA Levels | Reference |
| Con1 replicon cells | 10 µM | 24 hours | ~63% | [1][2] |
| J6/JFH1 HCV transfected cells | 10 µM | 24 hours | ~70% | [1][2] |
| J6/JFH1 HCV infected cells | 10 µM | 24 hours | ~90% | [1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-HCV effect by specifically targeting the NS5A protein for degradation. This process is initiated by the ZnMP-mediated enhancement of NS5A polyubiquitination, which flags the protein for recognition and subsequent degradation by the host cell's 26S proteasome. This targeted degradation of NS5A disrupts the HCV replication complex, leading to a significant decrease in viral RNA levels.
Caption: ZnMP-induced degradation of HCV NS5A via the ubiquitin-proteasome pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on HCV.
Protocol 1: Analysis of NS5A Protein Levels by Western Blot
This protocol details the procedure to assess the impact of ZnMP on the expression levels of HCV NS5A protein in cultured cells.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7.5 cells with Con1 replicon)
-
Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NS5A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed HCV replicon cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of ZnMP (e.g., 0, 2.5, 5, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-NS5A and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the NS5A protein levels to the GAPDH loading control.
Caption: Workflow for Western Blot analysis of NS5A protein levels.
Protocol 2: Quantification of HCV RNA by qRT-PCR
This protocol outlines the steps to measure the effect of ZnMP on HCV RNA replication.
Materials:
-
HCV replicon-containing cells or HCV-infected cells
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for HCV RNA (e.g., targeting the 5' UTR)
-
Primers for a housekeeping gene (e.g., GAPDH) for normalization
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with ZnMP as described in Protocol 1.
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for HCV RNA and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both HCV RNA and the housekeeping gene.
-
Calculate the relative HCV RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of the NS5A protein in HCV replication. Its ability to induce the targeted degradation of NS5A provides a specific mechanism to probe the consequences of NS5A loss on the viral life cycle. The protocols and data presented here offer a framework for researchers to effectively utilize ZnMP in their studies to better understand HCV pathogenesis and to explore novel antiviral strategies. It is important to note that while ZnMP shows promise in preclinical models, further research is needed to determine its potential as a therapeutic agent for HCV infection.[1]
References
- 1. Zinc Mesoporphyrin Induces Rapid Proteasomal Degradation of Hepatitis C Nonstructural 5A Protein in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc mesoporphyrin induces rapid proteasomal degradation of hepatitis C nonstructural 5A protein in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Zn(II) Mesoporphyrin IX (ZnMP) for in vivo injections, catering to various research needs. The information compiled offers insights into formulation strategies, stability, and the biological signaling pathways influenced by ZnMP.
Data Presentation
Table 1: Solubility and Formulation Data for this compound
| Parameter | Value | Vehicle/Solvent | Notes |
| In Vitro Stock Solution | |||
| Solubility | 50 mg/mL (79.36 mM) | Dimethyl Sulfoxide (DMSO) | Requires sonication for complete dissolution.[1] |
| In Vivo Suspended Solution | |||
| Maximum Concentration | 2.5 mg/mL (3.97 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suitable for oral and intraperitoneal injections; requires sonication.[1][2][3] |
| Storage of Stock Solution | |||
| -80°C | 2 years | In solvent | [2] |
| -20°C | 1 year | In solvent | [2] |
| Room Temperature | 3 years | As a solid | [1] |
Table 2: Biological Activity of this compound
| Target | Effect | Mechanism |
| Bach1 | Promotes degradation | Proteasome-dependent pathway, leading to upregulation of Heme Oxygenase-1 (HO-1).[2][4] |
| ABCB10 | Specific activator | Increases ATPase activity of the mitochondrial transporter. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (for In Vitro Use)
Objective: To prepare a concentrated stock solution of this compound for further dilution.
Materials:
-
This compound (purity ≥95%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the tube briefly to initially mix the contents.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of a Suspended Solution for Oral or Intraperitoneal Injection
Objective: To prepare a 2.5 mg/mL suspended solution of this compound suitable for in vivo administration via oral gavage or intraperitoneal injection.[1][2][3]
Materials:
-
This compound stock solution (25 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
To prepare a 1 mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
In a sterile conical tube, add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the mixture.
-
Vortex the final solution thoroughly. The resulting mixture will be a suspended solution.
-
It is recommended to use this working solution on the same day it is prepared. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 3: Considerations for Intravenous Formulation (Note: Specific Protocol Not Available in Literature)
Potential Strategies:
-
Co-solvents and Surfactants: Similar to the intraperitoneal formulation, a carefully optimized combination of biocompatible co-solvents (e.g., PEG300, ethanol) and non-ionic surfactants (e.g., Tween-80, Cremophor EL) could be explored to create a micellar solution suitable for IV injection.
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its solubility and in vivo stability.
-
PEGylation: Conjugation with polyethylene (B3416737) glycol (PEG) can enhance the water solubility and circulation time of the compound, as has been demonstrated with the related compound Zinc Protoporphyrin (ZnPP).[5][6]
Important Considerations for IV Formulation Development:
-
Sterility: The final formulation must be sterile-filtered.
-
Particle Size: For solutions containing nanoparticles or liposomes, the particle size must be controlled to prevent embolism.
-
Hemolysis: The formulation must be tested for its potential to cause red blood cell lysis.
-
Toxicity of Excipients: The chosen solubilizing agents must be safe for intravenous administration at the intended concentrations.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through at least two distinct mechanisms: the degradation of the transcriptional repressor Bach1 and the activation of the mitochondrial transporter ABCB10.
Bach1 Degradation Pathway
This compound induces the rapid, proteasome-dependent degradation of Bach1.[2][4] Bach1 is a transcriptional repressor of the Heme Oxygenase-1 (HO-1) gene. By promoting the degradation of Bach1, this compound leads to the de-repression and subsequent up-regulation of HO-1 expression.[2][4]
Caption: ZnMP-induced Bach1 degradation and HO-1 upregulation.
ABCB10 Activation Pathway
This compound is a specific activator of ABCB10, a mitochondrial inner membrane transporter. This activation leads to a significant increase in the ATPase activity of ABCB10, suggesting that this compound may act as a substrate or an allosteric modulator of this transporter, which is involved in heme synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. preprints.org [preprints.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo antitumor activity of pegylated zinc protoporphyrin: targeted inhibition of heme oxygenase in solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
ZN(II) Mesoporphyrin IX: A Potent Inducer of Bach1 Repressor Degradation for Therapeutic Target Validation
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing ZN(II) Mesoporphyrin IX (ZnMP) to study the degradation of the transcriptional repressor Bach1. Bach1 is a critical negative regulator of the antioxidant response element (ARE)-driven gene expression, including the cytoprotective enzyme Heme Oxygenase-1 (HO-1). By inducing the degradation of Bach1, ZnMP leads to the de-repression and subsequent upregulation of HO-1 and other ARE-dependent genes.[1][2] This makes ZnMP a valuable chemical tool for investigating the therapeutic potential of targeting the Bach1 signaling pathway in various disease models. These notes offer a comprehensive guide, including quantitative data on ZnMP's efficacy, detailed experimental procedures, and visual representations of the underlying molecular mechanisms and workflows.
Introduction
The transcription factor Bach1 is a key sensor of cellular heme levels and a repressor of genes involved in the antioxidant defense system.[3][4] Bach1 heterodimerizes with small Maf proteins and binds to Maf recognition elements (MAREs) in the promoter regions of target genes like HMOX1 (encoding HO-1), thereby suppressing their transcription.[1] Heme, the natural ligand of Bach1, can induce its nuclear export and subsequent degradation, leading to the activation of gene expression.[3][4][5]
This compound (ZnMP) is a synthetic metalloporphyrin that has been identified as a potent inducer of Bach1 protein degradation.[1][2] Unlike heme, ZnMP's mechanism of action does not involve direct binding to the heme-binding motifs of Bach1.[1][2] Instead, it triggers a rapid and profound decrease in Bach1 protein levels through a proteasome-dependent pathway.[1][2] This targeted degradation of Bach1 by ZnMP provides a specific and powerful method to study the consequences of Bach1 removal and the subsequent activation of the Nrf2/ARE pathway, which is a key target for therapeutic intervention in a range of diseases characterized by oxidative stress and inflammation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on Bach1 protein levels and stability, as determined in human hepatoma Huh-7 cells.
Table 1: Effect of this compound on Bach1 Protein Half-Life
| Treatment Condition | Bach1 Protein Half-Life (t½) | Reference |
| Vehicle Control | 19 hours | [1][2] |
| 10 µM this compound | 45 minutes | [1][2] |
Table 2: Dose-Dependent Effect of this compound on Bach1 Protein Levels
| ZnMP Concentration (µM) | Treatment Time | Observed Effect on Bach1 Protein | Reference |
| 1 | 6 hours | Noticeable decrease | [1] |
| 5 | 6 hours | Significant decrease | [1] |
| 10 | 6 hours | Protein band becomes undetectable | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Bach1 degradation induced by ZnMP and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound-induced Bach1 degradation and subsequent HO-1 expression.
Caption: Experimental workflow for studying the effect of this compound on Bach1 degradation.
Experimental Protocols
The following protocols are based on methodologies reported for studying the effects of this compound in human hepatoma Huh-7 cells.[1]
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Human hepatoma Huh-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control with the same concentration of DMSO as the highest ZnMP concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours).
Protocol 2: Protein Extraction and Western Blot Analysis for Bach1
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Bach1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration and volume with lysis buffer and loading dye.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Bach1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Protocol 3: RNA Extraction and Quantitative RT-PCR (qRT-PCR) for Bach1 and HO-1 mRNA
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Bach1, HO-1, and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the cells after treatment and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions in triplicate for each gene (Bach1, HO-1, and the reference gene) using the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Conclusion
This compound serves as a robust and specific tool for inducing the proteasome-dependent degradation of the Bach1 repressor. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to investigate the functional consequences of Bach1 depletion and the therapeutic potential of activating the Nrf2/ARE pathway. The use of ZnMP can facilitate the validation of Bach1 as a drug target and aid in the screening and characterization of novel therapeutic agents that modulate this critical signaling axis.
References
- 1. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme induces ubiquitination and degradation of the transcription factor Bach1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ZN(II) Mesoporphyrin IX in Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging and promising alternative to conventional antibiotic treatments, particularly in the face of rising antimicrobial resistance. This therapeutic modality utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS) that are cytotoxic to microbial cells.[1][2][3] Zn(II) porphyrins, in particular, have garnered significant attention as potent photosensitizers in aPDT.[1] This document provides detailed application notes and protocols for the use of ZN(II) Mesoporphyrin IX as a photosensitizer in antimicrobial research, with a focus on its application against common Gram-positive and Gram-negative bacteria.
Mechanism of Action
The primary mechanism of antimicrobial action for this compound in aPDT is the light-induced generation of cytotoxic reactive oxygen species (ROS).[1][2] Upon absorption of photons, the this compound molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (a Type II photochemical reaction), or it can react directly with cellular substrates to produce other ROS such as superoxide (B77818) radicals (O₂⁻•) and hydroxyl radicals (•OH) (a Type I photochemical reaction).[4][5] These ROS cause widespread, non-specific damage to essential cellular components, including lipids, proteins, and nucleic acids, leading to membrane disruption, enzyme inactivation, and DNA damage, ultimately resulting in microbial cell death.[1][2]
It is hypothesized that bacteria may uptake metalloporphyrins like this compound through their heme uptake systems, a "Trojan horse" strategy that facilitates the accumulation of the photosensitizer within the cell.
Data Presentation
While specific quantitative efficacy data for this compound is not extensively available in the public domain, the following tables summarize representative data for other relevant Zn(II) porphyrins to provide a comparative context for researchers.
Table 1: In Vitro Efficacy of a Conjugated Zn(II) Porphyrin Polymer against Planktonic Bacteria [1]
| Bacterial Strain | Photosensitizer Concentration (µM) | Irradiation Time (min) | Light Dose (J/cm²) | Log Reduction in CFU |
| Staphylococcus aureus | 0.5 | 15 | 81 | > 6.0 |
| Escherichia coli | 1.0 | 30 | 162 | > 5.5 |
Table 2: In Vitro Efficacy of Amphiphilic Cationic Zn(II) Porphyrins against Escherichia coli [6]
| Photosensitizer | Concentration (µM) | Irradiation | Log Reduction in CFU |
| Cationic Zn(II) Porphyrin with C6 alkyl substituent | Not Specified | Yes | > 6.0 |
| Cationic Zn(II) Porphyrin with C8 alkyl substituent | Not Specified | Yes | > 6.0 |
Experimental Protocols
The following protocols are adapted from established methodologies for antimicrobial photodynamic therapy and can be optimized for use with this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in the Dark
This protocol determines the intrinsic toxicity of this compound in the absence of light.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the this compound solution in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours in the dark.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Antimicrobial Photodynamic Therapy (aPDT) Assay
This protocol evaluates the light-activated antimicrobial activity of this compound.
Materials:
-
This compound
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Light source with a suitable wavelength for porphyrin activation (typically in the range of 400-650 nm)
-
Light dose measurement device (radiometer)
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase, then harvest by centrifugation and wash twice with PBS. Resuspend the bacterial pellet in PBS to a concentration of approximately 10⁸ CFU/mL.
-
In a 96-well plate or other suitable vessel, add the bacterial suspension and this compound to achieve the desired final concentrations.
-
Incubate the mixture in the dark for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake by the bacteria.
-
Expose the samples to light from the calibrated light source for a specific duration to deliver a defined light dose (e.g., 10-50 J/cm²).[7]
-
Control groups should include: bacteria with no treatment, bacteria with light exposure only, and bacteria with this compound only (dark toxicity).
-
After irradiation, perform serial dilutions of the samples in PBS and plate them onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU) to determine the log reduction in bacterial viability compared to the control groups.
Protocol 3: Detection of Reactive Oxygen Species (ROS) Generation
This protocol confirms the generation of ROS, the key cytotoxic agents in aPDT.
Materials:
-
This compound
-
ROS-sensitive fluorescent probes (e.g., Singlet Oxygen Sensor Green for ¹O₂, Dihydrorhodamine 123 for general ROS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a solution of this compound in a suitable buffer.
-
Add the ROS-sensitive fluorescent probe to the solution.
-
Expose the mixture to the light source used in the aPDT assay.
-
Measure the increase in fluorescence over time. An increase in fluorescence intensity indicates the generation of ROS.
-
Control experiments should be performed in the absence of this compound or light to ensure that the observed fluorescence is due to the photodynamic process.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of antimicrobial photodynamic therapy with this compound.
Caption: A typical experimental workflow for an in vitro antimicrobial photodynamic therapy assay.
Caption: Hypothesized disruption of bacterial signaling pathways by aPDT-generated ROS.
References
- 1. Antimicrobial Photosensitizing Material Based on Conjugated Zn(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amphiphilic cationic Zn-porphyrins with high photodynamic antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Photosensitizers with Zn(II) Porphyrins for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Zinc(II) porphyrins as photosensitizers for photodynamic therapy (PDT) in cancer treatment.
Introduction to Zn(II) Porphyrins in Photodynamic Therapy
Porphyrins are naturally occurring pigments that, when chelated with a metal ion such as zinc(II), can act as potent photosensitizers.[1][2] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[3][4] This process, known as photodynamic therapy (PDT), offers a targeted and minimally invasive approach to cancer treatment.[5][6][7]
The central zinc(II) ion enhances the photophysical properties of the porphyrin macrocycle, promoting the generation of the excited triplet state necessary for efficient ROS production.[8][9] Furthermore, the peripheral structure of the porphyrin can be chemically modified to improve its solubility, tumor targeting, and overall therapeutic efficacy.[10][11] This document outlines the key experimental procedures for synthesizing, characterizing, and evaluating Zn(II) porphyrin-based photosensitizers.
Quantitative Data Summary
The following tables summarize key quantitative data for various Zn(II) porphyrin derivatives, providing a comparative overview of their photophysical properties and therapeutic efficacy.
Table 1: Photophysical Properties of Selected Zn(II) Porphyrins
| Compound | Absorption Max (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| 4α-[Zn(TAzPP)] | Not Specified | 0.033 | Not Specified | [12] |
| ZnP1 | Not Specified | Not Specified | Not Specified | [13][14] |
| ZnP2 | Near-Infrared | Not Specified | 79% | [13][14] |
| Zn-porphyrin-PDI | 700-850 | Not Specified | Not Specified | [3] |
| Zn[TPP]@MIL-101 | Red Light | Not Specified | Not Specified | [5][15] |
| PEGylated Zinc Porphyrin (6) | Not Specified | Not Specified | 0.54 | [16] |
| ZnTPPS4 | Not Specified | Not Specified | Efficient ROS generation | [6] |
| Zn-4cisPtTPyP | Not Specified | Not Specified | 0.86 | [6] |
Table 2: In Vitro Cytotoxicity of Selected Zn(II) Porphyrins
| Compound | Cell Line | IC50 (Light) | IC50 (Dark) | Reference |
| Zn[TPP]@MIL-101 | MCF-7 | 14.3 µg/mL | 81.6 µg/mL | [5][15] |
| PEGylated Zinc Porphyrin (3) | 5637 (Bladder) | 8 nM | Not Specified | [16] |
| PEGylated Zinc Porphyrin (6) | 5637 (Bladder) | 15 nM | Not Specified | [16] |
| Cationic Zn(II)-benzonaphthoporphyrazines (3 & 4) | EJ (Bladder) | Very promising phototoxicity | No dark toxicity | [17] |
| Zn-TCPP loaded AuNPs | SKBR-3 (Breast) | Remarkable singlet oxygen generation | Not Specified | [11] |
Table 3: In Vivo Efficacy of Selected Zn(II) Porphyrins
| Compound | Tumor Model | Treatment Details | Outcome | Reference |
| ZnP2 NPs | Hela xenograft | Not Specified | High phototoxicity, low dark toxicity | [13][14] |
| Cationic Zn(II)-benzonaphthoporphyrazine (3) | Lewis lung carcinoma | 360 J/cm² fluence | Tumor destruction | [17] |
| In-4cisPtTPyP | C26 tumor-bearing mice | Not Specified | 75-80% reduction in tumor mass | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for PDT-Induced Apoptosis
Caption: PDT-induced apoptosis via ROS generation and subsequent cellular damage.
Experimental Workflow for Developing Zn(II) Porphyrin Photosensitizers
Caption: A streamlined workflow for the development of Zn(II) porphyrin photosensitizers.
Experimental Protocols
Protocol 4.1: General Synthesis of a Meso-Substituted Zn(II) Porphyrin
This protocol provides a general method for the synthesis of a meso-tetra-substituted Zn(II) porphyrin, a common scaffold for photosensitizer development.
Materials:
-
Pyrrole (B145914) (freshly distilled)
-
Substituted benzaldehyde (B42025) (e.g., 4-pyridinecarboxaldehyde)
-
Propionic acid
-
Zinc(II) acetate (B1210297)
-
Chloroform (B151607) or Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (4 mmol) and freshly distilled pyrrole (4 mmol) in propionic acid (50 mL).
-
Reflux the mixture for 1-2 hours. Monitor the reaction progress by UV-Vis spectroscopy, observing the appearance of the characteristic Soret band of the porphyrin.
-
Cool the reaction mixture to room temperature and remove the propionic acid under reduced pressure.
-
Dissolve the crude product in chloroform or DCM.
-
To this solution, add a saturated solution of zinc(II) acetate in methanol (excess).
-
Reflux the mixture for 30-60 minutes. Monitor the metal insertion by UV-Vis spectroscopy, looking for a shift in the Q-bands.
-
After cooling, wash the organic layer with water to remove excess zinc salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the resulting Zn(II) porphyrin by column chromatography on silica gel, using a suitable eluent system (e.g., DCM/methanol gradient).
-
Characterize the final product by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Protocol 4.2: In Vitro Photodynamic Therapy Assay
This protocol details the evaluation of the photocytotoxicity of a Zn(II) porphyrin photosensitizer against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Zn(II) porphyrin stock solution (in DMSO or a suitable solvent)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption maximum (e.g., LED array, laser)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare serial dilutions of the Zn(II) porphyrin in complete culture medium. Remove the old medium from the cells and add 100 µL of the photosensitizer-containing medium to each well. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with medium only.
-
Irradiation: After incubation, wash the cells twice with PBS. Add 100 µL of fresh, phenol (B47542) red-free medium to each well.
-
Expose the designated "light" plates to the light source for a specific duration to deliver a defined light dose (e.g., 10 J/cm²). Keep the "dark" control plates covered from the light.
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for both light and dark conditions.
Protocol 4.3: In Vivo Photodynamic Therapy in a Murine Tumor Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a Zn(II) porphyrin photosensitizer. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
Zn(II) porphyrin formulation suitable for intravenous or intraperitoneal injection
-
Laser or LED light source with fiber optic delivery
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Randomize the mice into treatment and control groups. Administer the Zn(II) porphyrin formulation via intravenous or intraperitoneal injection at a predetermined dose.
-
Drug-Light Interval: Allow a specific time interval (e.g., 4-24 hours) for the photosensitizer to accumulate in the tumor tissue.
-
Irradiation: Anesthetize the mice. Deliver a specific light dose to the tumor area using the light source and fiber optic.
-
Tumor Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Efficacy Evaluation: Monitor tumor growth delay, tumor regression, and overall survival of the mice in the different treatment groups.
-
Histological Analysis (Optional): At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Conclusion
The development of Zn(II) porphyrins as photosensitizers for cancer therapy is a promising area of research.[4] Their tunable photophysical and chemical properties allow for the rational design of highly effective therapeutic agents.[3] The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to synthesize, evaluate, and optimize novel Zn(II) porphyrin-based photosensitizers for clinical applications.
References
- 1. sisgeenco.com.br [sisgeenco.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential Application of Photosensitizers With High-Z Elements for Synergic Cancer Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cationic amphiphilic Zn-porphyrin with high antifungal photodynamic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Zinc(II) Metalated Porphyrins as Photothermogenic Photosensitizers for Cancer Photodynamic/Photothermal Synergistic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Zn(II) Mesoporphyrin IX in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX (ZnMP IX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the aggregation of ZnMP IX in aqueous solutions, a critical factor for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound aggregate in aqueous solutions?
A1: this compound has a large, hydrophobic porphyrin ring. In aqueous environments, these molecules tend to minimize their contact with water by stacking on top of each other through non-covalent interactions, primarily π-π stacking. This self-association leads to the formation of aggregates, which can precipitate out of solution, interfering with spectroscopic measurements, cellular uptake, and overall experimental reproducibility.
Q2: How can I visually and spectroscopically detect aggregation of my ZnMP IX?
A2: Visual inspection for turbidity or precipitation is a primary indicator of aggregation. Spectroscopically, aggregation can be detected using UV-Vis absorption spectroscopy. As ZnMP IX aggregates, its characteristic Soret band (around 400-420 nm) may broaden, decrease in intensity (hypochromism), and shift in wavelength (either a blue-shift, known as H-aggregation, or a red-shift, known as J-aggregation). Monomeric ZnMP IX in a suitable organic solvent will typically show a sharp and intense Soret band.
Q3: What are the main strategies to prevent ZnMP IX aggregation in aqueous solutions?
A3: The primary strategies to prevent aggregation involve encapsulating the hydrophobic porphyrin in a more hydrophilic environment. The three main approaches are:
-
Use of Surfactants: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic tails of the surfactants create a non-polar core that can encapsulate ZnMP IX, while the hydrophilic heads interact with the aqueous environment, keeping the complex in solution.
-
Polymer Encapsulation: Amphiphilic polymers can self-assemble into nanoparticles or micelles, encapsulating ZnMP IX within their hydrophobic core. This not only prevents aggregation but can also provide a platform for targeted delivery.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form host-guest inclusion complexes with ZnMP IX, effectively shielding the hydrophobic porphyrin ring from the aqueous solvent.
Troubleshooting Guides
Issue 1: Precipitation or Turbidity Observed in Aqueous ZnMP IX Solution
Diagram: Troubleshooting Workflow for ZnMP IX Precipitation
Technical Support Center: Zn(II) Mesoporphyrin IX Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Zn(II) Mesoporphyrin IX, aiming to help researchers, scientists, and drug development professionals improve reaction yields and product purity.
Troubleshooting Guide: Improving Low Yields
Low yields in this compound synthesis can arise from several factors, from incomplete reactions to degradation of the product. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Incomplete Metallation Reaction
-
Symptom: The presence of the free-base Mesoporphyrin IX in the final product, often indicated by characteristic purple-red spots on TLC or distinct peaks in UV-Vis and ¹H NMR spectra. Unreacted Mesoporphyrin IX will show a four-band Q-region in the UV-Vis spectrum, whereas the zinc complex will have a two-band Q-region.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | For classical methods, ensure the reaction is refluxed for an adequate duration (typically 1-3 hours). Monitor the reaction progress using TLC or UV-Vis spectroscopy until the free-base porphyrin is no longer detected. For microwave-assisted synthesis, ensure the recommended irradiation time and power are used. |
| Inefficient Metal Salt | Use a high-quality, anhydrous zinc salt (e.g., zinc acetate (B1210297), zinc chloride). The presence of water can interfere with the reaction. Consider using a freshly opened bottle or drying the salt before use. |
| Suboptimal Solvent | The choice of solvent is critical. Dichloromethane (B109758) (DCM) or a mixture of chloroform (B151607) and methanol (B129727) are commonly used. Ensure the solvent is dry and of high purity. For microwave synthesis, solvents with high dielectric constants can improve efficiency. |
| Stoichiometry Imbalance | While a slight excess of the zinc salt is often used, a large excess can sometimes complicate purification. Optimize the molar ratio of Mesoporphyrin IX to the zinc salt. A 1:1.5 to 1:5 ratio is a good starting point to investigate. |
Problem 2: Product Degradation
-
Symptom: A significant decrease in the intensity of the Soret band in the UV-Vis spectrum, the appearance of a broad baseline, or the presence of multiple, difficult-to-separate spots on a TLC plate.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Photosensitivity | Porphyrins are known to be photosensitive and can degrade upon exposure to light.[1] All experimental steps, including the reaction, work-up, and purification, should be performed in the dark or under dim light.[1] Wrap reaction vessels and storage containers in aluminum foil. |
| Oxidation | The porphyrin macrocycle can be susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Harsh pH Conditions | Strong acidic or basic conditions during work-up can lead to demetallation or degradation. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH. |
Problem 3: Difficult Purification
-
Symptom: Inability to obtain a pure product after standard purification procedures, such as co-elution of impurities with the product during column chromatography.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Side Products | Side reactions can lead to the formation of porphyrin-like impurities that are difficult to separate. Consider alternative synthetic routes, such as a microwave-assisted method, which can offer higher selectivity and yield.[2] |
| Inappropriate Chromatographic Conditions | Optimize the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system for column chromatography. A gradient elution might be necessary to separate closely related compounds. Dichloromethane is a common eluent for these types of compounds.[2] |
| Residual Metal Salts | Excess zinc salts can be removed by washing the organic extract with water or a dilute EDTA solution during the work-up. |
| Recrystallization Issues | If purification is attempted by recrystallization, ensure the appropriate solvent system is used. Slow cooling and minimal agitation can promote the formation of purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound synthesis?
A1: Yields can vary significantly depending on the synthetic method employed. Classical methods involving refluxing in solvents like dichloromethane or chloroform with a zinc salt may provide moderate yields. However, modern techniques such as microwave-assisted synthesis have been reported to achieve yields as high as 68-83%.[2]
Q2: How can I monitor the progress of the metallation reaction?
A2: The reaction can be effectively monitored using UV-Vis spectroscopy and Thin Layer Chromatography (TLC).
-
UV-Vis Spectroscopy: The free-base Mesoporphyrin IX exhibits a characteristic Soret band and four Q-bands in the visible region. Upon successful insertion of zinc, the four Q-bands collapse into two, and a slight shift in the Soret band is observed.[3]
-
TLC: The this compound complex is typically more polar than the free-base porphyrin and will have a different Rf value. By spotting the reaction mixture alongside the starting material on a TLC plate, the disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key differences between classical and microwave-assisted synthesis for this reaction?
A3: The primary differences lie in the reaction time, energy input, and often, the resulting yield.
| Feature | Classical Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Typically several hours of refluxing. | Significantly shorter, often in the range of minutes.[2] |
| Energy Input | Conventional heating (e.g., heating mantle). | Direct heating of the reaction mixture via microwave irradiation. |
| Yield | Generally moderate. | Often results in higher yields due to rapid and uniform heating, which can minimize side reactions.[2] |
| Solvent | Requires solvents that boil at the desired reaction temperature. | Can be performed with a wider range of solvents, including those with high dielectric constants. |
Q4: My final product has a low fluorescence quantum yield. Is this normal?
A4: Yes, a decrease in the fluorescence quantum yield is expected upon the insertion of a metal ion like zinc into the porphyrin macrocycle.[3] The metal ion alters the electronic properties of the porphyrin, leading to changes in its photophysical characteristics.
Q5: Can I synthesize this compound from hemin (B1673052)?
A5: Yes, there are patented methods for synthesizing metal mesoporphyrins, including the zinc complex, starting from hemin.[4] This process typically involves a hydrogenation step to convert hemin to Mesoporphyrin IX, followed by the insertion of zinc.[4]
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol is a standard method involving the reflux of Mesoporphyrin IX with a zinc salt in an organic solvent.
-
Dissolution: Dissolve Mesoporphyrin IX (1 equivalent) in dichloromethane (DCM) or a 4:1 mixture of chloroform/methanol in a round-bottom flask equipped with a condenser.
-
Addition of Zinc Salt: Add a saturated solution of zinc acetate (Zn(OAc)₂) in methanol (3-5 equivalents) to the porphyrin solution.
-
Reaction: Reflux the mixture with stirring for 1-3 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by UV-Vis spectroscopy or TLC. The reaction is complete when the free-base porphyrin is no longer detectable.
-
Work-up: After cooling to room temperature, wash the reaction mixture with deionized water to remove excess zinc acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using dichloromethane as the eluent.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of this compound
This method offers a significant reduction in reaction time and often leads to higher yields.[2]
-
Reactant Mixture: In a microwave-safe vessel, mix Mesoporphyrin IX (1 equivalent), anhydrous zinc acetate (3 equivalents), and a small amount of a high-boiling point solvent like dimethylformamide (DMF) or a solid support like silica gel.[2]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 475 W) for a short duration (e.g., 8 minutes).[2] The reaction progress can be monitored by taking samples at intervals.[2]
-
Extraction: After cooling, dissolve the solid residue in dichloromethane and filter to remove any insoluble material.
-
Purification: Concentrate the filtrate by simple distillation. Purify the resulting solid product by column chromatography on silica gel with dichloromethane as the eluent.[2]
-
Characterization: Characterize the final product using standard spectroscopic techniques (¹H NMR, UV-Vis, IR).
Visualizations
References
Technical Support Center: Zn(II) Mesoporphyrin IX Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for assessing and troubleshooting the stability of Zn(II) Mesoporphyrin IX solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
Light Exposure: this compound is photosensitive and can undergo photodegradation or photo-oxidation upon exposure to light.[1] This is often the most significant factor in solution instability.
-
Solvent Choice: The choice of solvent can significantly impact stability. Solvent-solute interactions can affect the rate of degradation.[1] For instance, complexation with solvents like DMSO has been shown to enhance the photostability of zinc porphyrins.[1]
-
Storage Temperature: While solid this compound can be stored at room temperature, solutions are best stored at low temperatures to minimize degradation.[2] For long-term storage, -80°C is recommended.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the longevity of your this compound solutions, adhere to the following storage guidelines:
-
Short-term storage (days to weeks): Store solutions at 0-4°C in the dark.
-
Long-term storage (months to years): For optimal stability, store solutions at -20°C or, preferably, -80°C.[3] Stock solutions in solvent can be stable for up to 2 years at -80°C.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For in vivo applications, a suspended solution can be prepared by sequentially adding DMSO, PEG300, Tween-80, and saline.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and effective method for monitoring the stability of your solution is UV-Vis spectrophotometry. The degradation of the porphyrin ring will lead to characteristic changes in its absorption spectrum. Key features to monitor include:
-
A decrease in the intensity of the Soret band (around 400-430 nm).
-
Changes in the Q-bands (in the 500-600 nm region).
-
The appearance of new absorption bands, which may indicate the formation of degradation products like biladienones.[1]
Q5: What is the expected shelf-life of a this compound solution?
A5: The shelf-life is highly dependent on the storage conditions. When stored properly at -80°C and protected from light, a stock solution can be stable for up to two years. If stored at room temperature and exposed to light, significant degradation can occur much more rapidly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change in the solution (e.g., fading of the characteristic red/purple color). | Degradation of the porphyrin macrocycle due to light exposure or reaction with solvent impurities. | 1. Immediately protect the solution from light. 2. Verify the purity of the solvent. 3. Analyze the solution using UV-Vis spectroscopy to confirm spectral changes indicative of degradation. 4. Prepare a fresh solution using high-purity solvent and ensure proper light-protected storage. |
| Precipitate forms in the solution upon storage. | The concentration may be too high for the chosen solvent, or the temperature may have dropped too low, causing the compound to fall out of solution. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If redissolving is not possible, consider preparing a more dilute stock solution. 3. Ensure the chosen solvent is appropriate for the desired concentration and storage temperature. |
| Inconsistent experimental results using the same stock solution. | The stock solution may be degrading over time, leading to a decrease in the effective concentration of the active compound. | 1. Regularly check the stability of the stock solution with UV-Vis spectroscopy. 2. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles and contamination. 3. If degradation is suspected, prepare a fresh stock solution for critical experiments. |
| UV-Vis spectrum shows a blue or red shift in the Soret peak. | This can be due to a change in the solvent environment, pH, or the formation of aggregates. | 1. Ensure the solvent used for dilution is the same as the solvent of the stock solution. 2. Check the pH of the solution, as this can influence the electronic structure. 3. Dilute the solution to see if the shift is concentration-dependent, which would suggest aggregation. |
Data Presentation
While precise degradation kinetics are highly dependent on the specific experimental conditions (solvent, light intensity, temperature), the following table summarizes the qualitative stability of this compound in common solvents based on general principles of porphyrin chemistry.
| Solvent | Relative Photostability | Notes |
| DMSO | High | Can enhance photostability through complexation.[1] A good choice for stock solutions. |
| DMF | Moderate | A common solvent for porphyrins, but may be more reactive than DMSO. |
| Chloroform | Low to Moderate | Halogenated solvents can be reactive, especially under photochemical conditions. |
| Toluene | Low | Photodegradation has been observed in toluene, particularly in the presence of oxygen.[1] |
| Ethanol/Methanol | Moderate | Protic solvents can potentially interact with the porphyrin, but are generally suitable for many applications. |
| Aqueous Buffers | Low to High | Stability is highly pH-dependent. Aggregation is more likely in aqueous solutions. The use of surfactants may be necessary. |
Experimental Protocols
Protocol for Assessing the Photostability of a this compound Solution
This protocol outlines a method to quantify the photodegradation of this compound in a specific solvent using UV-Vis spectroscopy.
1. Materials:
- This compound
- High-purity solvent of choice (e.g., DMSO, ethanol)
- Spectrophotometer cuvettes (quartz recommended)
- Calibrated light source with a known wavelength and intensity (e.g., a filtered lamp or a specific wavelength LED)
- UV-Vis Spectrophotometer
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution. Ensure complete dissolution.
- Prepare the Working Solution: Dilute the stock solution to a concentration that gives a Soret peak absorbance between 1.0 and 1.5. This ensures the absorbance is within the linear range of the spectrophotometer.
- Initial Measurement (T=0): Record the full UV-Vis spectrum (e.g., 350-700 nm) of the working solution before light exposure. This is your baseline reading.
- Light Exposure: Place the cuvette with the working solution at a fixed distance from the calibrated light source. Start a timer.
- Time-course Measurements: At regular intervals (e.g., every 5, 10, or 30 minutes, depending on the rate of degradation), remove the cuvette from the light path and immediately record its UV-Vis spectrum.
- Data Analysis:
- Plot the absorbance of the Soret peak maximum as a function of irradiation time.
- The degradation can often be modeled using pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
- The half-life (t₁/₂) of the compound under these conditions can be calculated using the formula: t₁/₂ = 0.693/k.
3. Control Experiment:
- Run a parallel experiment with a cuvette of the same working solution kept in the dark for the same total duration. This will allow you to distinguish between photodegradation and any thermal or solvent-induced degradation.
Mandatory Visualizations
References
minimizing photodegradation of ZN(II) Mesoporphyrin IX during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photodegradation of Zn(II) Mesoporphyrin IX during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, providing potential causes and recommended solutions to mitigate photodegradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of color or change in absorbance spectrum | High intensity or prolonged exposure to ambient light. | Work under low-light conditions (e.g., in a darkened room or with a red safelight). Use amber-colored glassware or wrap experimental containers in aluminum foil. |
| Use of solvents that promote photodegradation (e.g., chlorinated solvents). | If experimentally feasible, consider using solvents with lower photodegradation potential. Degassing the solvent can also be beneficial. | |
| Presence of oxygen. | Deoxygenate solutions by bubbling with an inert gas like argon or nitrogen. | |
| Inconsistent or non-reproducible experimental results | Variable light exposure between samples. | Ensure all samples are handled with identical and minimal light exposure protocols. Use opaque microplates or cover plates when not in use. |
| Degradation of stock solutions over time. | Prepare fresh solutions of this compound before each experiment and store stock solutions in the dark at recommended temperatures (-20°C for long-term storage). | |
| Appearance of new peaks in analytical readouts (e.g., HPLC, UV-Vis) | Formation of photodegradation byproducts. | Confirm the presence of byproducts by running a "dark control" sample that has been shielded from light. If confirmed, reduce light exposure and consider the use of photostabilizers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for this compound?
The primary mechanism of photodegradation for this compound is photooxidation, which is primarily mediated by singlet oxygen (
Q2: How can I quantitatively assess the photostability of my this compound samples?
The photostability of this compound can be assessed by monitoring the change in its concentration over time upon exposure to a controlled light source. A common method is to use UV-Vis spectroscopy and track the decrease in the absorbance of the Soret band (around 408 nm) or one of the Q-bands. The photodegradation quantum yield (Φ) can be calculated to quantify the efficiency of the photodegradation process. For standardized testing, protocols outlined in the ICH Q1B guidelines for photostability testing can be adapted.[1][2][3][4][5][6]
Q3: What are the ideal storage conditions to minimize photodegradation of this compound?
To minimize photodegradation during storage, this compound, both in solid form and in solution, should be protected from light.[7] It is recommended to store it in a dark, cool, and dry place. For long-term storage of solutions, amber-colored vials are recommended, and they should be stored at low temperatures (e.g., -20°C).
Q4: Are there any chemical stabilizers that can be added to my experiments to reduce photodegradation?
Yes, several types of chemical stabilizers can be used to mitigate the photodegradation of this compound. These can be broadly categorized as singlet oxygen quenchers and antioxidants.
-
Singlet Oxygen Quenchers : These molecules deactivate singlet oxygen, preventing it from reacting with the porphyrin. Common examples include sodium azide (B81097) and β-carotene.[1][2][5][8][9][10]
-
Antioxidants : These compounds can inhibit oxidation reactions. Ascorbic acid (Vitamin C) has been shown to act as a reducing agent for zinc porphyrins and can offer protection against photoinduced degradation.[4][11]
The choice and concentration of a stabilizer should be carefully considered to avoid interference with the primary experimental goals.
Quantitative Data on Photostabilizers
The effectiveness of various stabilizers in minimizing the photodegradation of porphyrins is concentration-dependent. The following table provides a summary of commonly used stabilizers and their reported quenching rate constants for singlet oxygen.
| Stabilizer | Type | Typical Concentration Range | Singlet Oxygen Quenching Rate Constant (k_q) in M⁻¹s⁻¹ |
| Sodium Azide | Singlet Oxygen Quencher | 1-100 mM | ~2 x 10⁹ (in methanol) |
| β-Carotene | Singlet Oxygen Quencher | 1-50 µM | ~1.4 x 10¹⁰ (in various organic solvents) |
| Ascorbic Acid | Antioxidant/Reducing Agent | 1-10 mM | Variable, acts through a different mechanism |
Note: The optimal concentration of a stabilizer is system-dependent and should be empirically determined for each specific experimental setup.
Experimental Protocols
Protocol 1: General Handling of this compound to Minimize Photodegradation
-
Preparation of Stock Solution :
-
Perform all work in a darkroom or under dim, red safelight conditions.
-
Use high-purity, degassed solvents.
-
Weigh the solid this compound in a darkened balance enclosure.
-
Dissolve the compound in the chosen solvent within an amber glass vial or a clear vial completely wrapped in aluminum foil.
-
If necessary, sonicate briefly in a covered sonicator to aid dissolution.
-
Store the stock solution at the recommended temperature (e.g., -20°C) in a light-tight container.
-
-
Preparation of Working Solutions :
-
Dilute the stock solution to the final working concentration under the same low-light conditions.
-
Use amber or foil-wrapped tubes for the working solutions.
-
-
Experimental Procedure :
-
Minimize the time between the preparation of the working solution and the start of the experiment.
-
If the experimental setup requires illumination (e.g., fluorescence microscopy), use the lowest possible light intensity and the shortest exposure time necessary to obtain a signal.
-
For plate-based assays, use opaque plates (e.g., black-walled plates for fluorescence) or keep clear plates covered with an opaque lid or aluminum foil when not being read.
-
Protocol 2: Assessing Photostability of this compound using UV-Vis Spectroscopy
This protocol is adapted from the principles of the ICH Q1B guidelines.[1][2][3][4][5][6]
-
Sample Preparation :
-
Prepare a solution of this compound in the desired solvent at a concentration that gives a Soret band absorbance between 0.5 and 1.0.
-
Divide the solution into two quartz cuvettes.
-
Wrap one cuvette completely in aluminum foil to serve as the "dark control."
-
-
Light Exposure :
-
Place both the exposed and dark control samples in a photostability chamber equipped with a calibrated light source that emits both visible and UV-A radiation. A xenon arc lamp or a combination of cool white fluorescent and near-UV lamps are recommended.[2][3]
-
The recommended total exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt-hours per square meter for near-UV light.[3]
-
-
Data Acquisition :
-
At predetermined time intervals, remove both cuvettes from the chamber and record their full UV-Vis absorption spectra (typically from 350 nm to 700 nm).
-
Return the cuvettes to the chamber to continue the light exposure.
-
-
Data Analysis :
-
For each time point, subtract the spectrum of the dark control from the spectrum of the exposed sample to correct for any thermal degradation.
-
Plot the absorbance of the Soret band (around 408 nm) as a function of exposure time or light dosage.
-
The rate of photodegradation can be determined from the slope of this plot. The data can be fitted to a kinetic model (e.g., first-order decay) to determine the rate constant.[12]
-
Visualizations
Mechanism of Photodegradation and Mitigation
Caption: Mechanism of this compound photodegradation and points of intervention for stabilizers.
Experimental Workflow for Photostability Testing
Caption: A typical workflow for assessing the photostability of this compound.
References
- 1. [Study of kinetic parameters of singlet molecular oxygen in aqueous porphyrin solutions. Effect of detergents and the quencher sodium azide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Quenching of singlet molecular oxygen (1O2) by azide anion in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of β-carotene and melanin against protoporphyrine IX-induced phototoxicity in the photo hen's egg test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoprotection in erythropoietic protoporphyria: mechanism of photoprotection by beta carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Heme Oxygenase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering common interferences in heme oxygenase (HO) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a heme oxygenase (HO) inhibition assay?
A1: Heme oxygenase (HO) is an enzyme that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2][3] Inhibition assays for HO measure the reduction in this catalytic activity in the presence of a potential inhibitor. The most common methods monitor the formation of biliverdin or its subsequent product, bilirubin (B190676).[1][2]
Q2: What are the common methods for measuring HO activity?
A2: The primary methods for measuring HO activity include:
-
Spectrophotometric Assays: These are the most common methods and rely on detecting the formation of bilirubin, which has a characteristic absorbance.[1][2] This is often a coupled enzyme assay where biliverdin produced by HO is immediately converted to bilirubin by biliverdin reductase.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer a more sensitive and specific quantification of biliverdin and bilirubin.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying biliverdin, which is more stable than bilirubin.[5][6]
-
Gas Chromatography (GC): GC can be used to detect the production of carbon monoxide (CO), another product of the HO reaction.[1]
Q3: Why is my bilirubin standard unstable?
A3: Bilirubin is inherently unstable and can be easily oxidized back to biliverdin, especially when exposed to light and in certain in vitro conditions.[5][6] This instability can lead to variability and reproducibility issues in spectrophotometric assays.[5][6] It is recommended to prepare bilirubin standards fresh and protect them from light.
Q4: What are the main classes of HO inhibitors and what are their limitations?
A4: The main classes of HO inhibitors include:
-
Metalloporphyrins (MPs): These are heme analogs that act as competitive inhibitors.[7] However, they often lack selectivity and can inhibit other heme-containing enzymes like cytochromes P450 and nitric oxide synthases.[8] Some can also paradoxically induce HO-1 expression.[8]
-
Imidazole-Based Inhibitors: These compounds typically coordinate with the heme iron.[9][10] While some show selectivity for HO-1 over HO-2, achieving high selectivity can be challenging.[11][12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during heme oxygenase inhibition assays.
Issue 1: High Background Signal or False Positives
Possible Causes and Solutions:
| Cause | Solution |
| Spectrophotometric Interference: The test compound or components of the sample (e.g., hemoglobin) may absorb light at the same wavelength used to measure bilirubin (around 464 nm).[14][15] | 1. Run a sample blank containing the test compound but without the enzyme or substrate to measure its intrinsic absorbance. 2. Consider using a different assay method with higher specificity, such as HPLC or LC-MS/MS.[5][6] |
| Chemical Reactivity of Test Compounds: Some compounds can chemically react with assay components, leading to non-specific inhibition or signal generation.[16] Thiol-reactive compounds are a common example.[16] | 1. Perform counter-screens to identify compounds that interfere with the assay in a non-specific manner.[16] 2. Include reagents like DTT in the assay buffer to quench reactive electrophiles, though this may not eliminate all interference.[16] |
| Contamination of Reagents: Reagents may be contaminated with substances that interfere with the assay. | 1. Use high-purity reagents and water. 2. Prepare fresh buffers and solutions. |
Issue 2: Low Signal or No Inhibition Detected
Possible Causes and Solutions:
| Cause | Solution |
| Degraded Enzyme or Substrate: HO enzyme activity can be lost due to improper storage or handling. Hemin (B1673052) (the substrate) can also degrade. | 1. Ensure proper storage of enzyme preparations (typically at -80°C).[17] 2. Prepare fresh hemin solutions for each experiment. |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or cofactor concentrations can lead to low enzyme activity. | 1. Verify that the pH of the reaction buffer is optimal for HO activity (typically around 7.4). 2. Ensure the incubation temperature is correct (usually 37°C).[18] 3. Check the concentrations of required cofactors like NADPH. |
| Inhibitor Insolubility: The test compound may not be soluble in the assay buffer at the tested concentrations. | 1. Check the solubility of the inhibitor in the assay buffer. 2. Use a suitable solvent (like DMSO) to dissolve the compound, ensuring the final solvent concentration in the assay does not affect enzyme activity. |
Issue 3: Poor Reproducibility
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting: Errors in pipetting can lead to significant variability, especially when using small volumes.[19][20] | 1. Use calibrated pipettes. 2. Prepare a master mix for the reaction components to minimize pipetting errors.[20] |
| Instability of Bilirubin: As mentioned in the FAQs, the instability of bilirubin can lead to inconsistent results.[5][6] | 1. Protect the reaction from light. 2. Consider measuring the more stable product, biliverdin, using LC-MS/MS.[5][6] |
| Variable Sample Quality: If using biological samples, variations in sample collection and preparation can introduce variability. | 1. Standardize sample collection and processing protocols. 2. Use fresh samples whenever possible or ensure proper storage.[20] |
Experimental Protocols
Spectrophotometric Heme Oxygenase Activity Assay
This protocol is a generalized method for measuring HO activity based on the formation of bilirubin.
Materials:
-
HO enzyme source (e.g., microsomal fraction from rat spleen or liver)[9]
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase)[1]
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the HO enzyme source, rat liver cytosol, NADPH, and buffer.
-
Initiate Reaction: Start the reaction by adding hemin to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), protected from light.[5]
-
Stop Reaction: Stop the reaction by adding an equal volume of chloroform.
-
Extraction: Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Measurement: Carefully transfer the chloroform layer (which contains the bilirubin) to a cuvette and measure the absorbance difference between 464 nm and 530 nm.[9] The amount of bilirubin is calculated using the extinction coefficient for bilirubin.
-
Inhibition Assay: To test for inhibition, pre-incubate the enzyme with the test compound for a specified time before adding the hemin substrate. Compare the activity to a control reaction without the inhibitor.
Visualizations
Caption: Heme Oxygenase-1 (HO-1) signaling pathway and point of inhibition.
Caption: General experimental workflow for an HO inhibition assay.
Caption: A logical approach to troubleshooting HO inhibition assays.
References
- 1. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Selective Novel Heme Oxygenase-1 Hits Found by DNA-Encoded Library Machine Learning beyond the DEL Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sundiagnostics.us [sundiagnostics.us]
- 15. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dynamic and structural differences between heme oxygenase-1 and -2 are due to differences in their C-terminal regions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.exkitstore.com [assets.exkitstore.com]
- 20. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Zn(II) Mesoporphyrin IX for Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Zn(II) Mesoporphyrin IX (ZnMP) in cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (ZnMP) is a synthetic metalloporphyrin. Its primary mechanism of action is the competitive inhibition of heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO)[1]. By binding to the active site of HO-1, ZnMP blocks this process, making it a valuable tool for studying the roles of HO-1 in various cellular processes, including cancer cell proliferation and survival[1][2][3].
Q2: How should I prepare and store a stock solution of ZnMP?
A2: Due to its hydrophobic nature, ZnMP has low solubility in aqueous media[1]. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO)[4]. The stock solution should be stored at -20°C or -80°C, protected from light to prevent photodegradation. When diluting into your cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.5%).
Q3: What is a good starting concentration range for a typical cell culture experiment?
A3: For most cell lines, a starting concentration range of 0.5 µM to 25 µM is recommended for initial dose-response experiments. The optimal concentration is highly dependent on the cell type, cell density, and the specific biological question being investigated[5]. Some studies have used concentrations around 10 µM for effective HO-1 inhibition[6].
Q4: Are there known off-target effects associated with ZnMP?
A4: Yes, like other metalloporphyrins, ZnMP can have effects independent of HO-1 inhibition. Paradoxically, it can sometimes induce the expression of the HO-1 protein even while inhibiting its enzymatic activity[6]. Other reported off-target effects for similar compounds include modulation of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC)[1]. It is crucial to include appropriate controls to distinguish between HO-1-dependent and independent effects.
Data Presentation: Concentration Guidelines
The optimal ZnMP concentration must be determined empirically for each cell line and experimental setup. The tables below provide a starting point for designing these experiments.
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration Level | Suggested Range | Purpose |
| Low Range | 0.1 µM - 1 µM | To observe initial cellular responses and minimal cytotoxicity. |
| Mid Range | 1 µM - 10 µM | Typical range for observing significant HO-1 inhibition[6]. |
| High Range | 10 µM - 50 µM | To establish an upper limit and determine IC50 values. |
| Vehicle Control | 0 µM (Solvent only) | To assess the effect of the solvent (e.g., DMSO) on cell viability. |
Table 2: Example IC50 Values for Heme Oxygenase Inhibitors in Various Cell Lines (Note: These values are illustrative and may be for related compounds like ZnPPIX. The specific IC50 for ZnMP must be determined for your cell line of interest.)
| Cell Line | Cancer Type | Example IC50 (µM) |
| C-26 | Colon Carcinoma | ~15 µM |
| HepG2 | Liver Cancer | ~5.8 µM[7] |
| K562 | Leukemia | ~0.25 µM[7] |
| Omm1 | Uveal Melanoma | ~10 µM (Effective Dose)[6] |
Experimental Protocols
Protocol 1: Preparation of ZnMP Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of ZnMP for use in cell culture.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
Methodology:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of ZnMP powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath may assist[4].
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal ZnMP Concentration via MTT Assay
Objective: To determine the cytotoxic effects of ZnMP on a specific cell line and identify the optimal concentration range for inhibiting HO-1 without causing excessive cell death.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator[7].
-
Compound Dilution: Prepare serial dilutions of the ZnMP stock solution in your complete cell culture medium. A common approach is to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions to cover a wide range[7]. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different ZnMP concentrations.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours)[7].
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the cell viability against the log of the ZnMP concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Troubleshooting Guide
Problem: I see a precipitate in my culture medium after adding the diluted ZnMP.
-
Possible Cause 1: Poor Solubility. ZnMP is hydrophobic and can precipitate in aqueous solutions, especially at high concentrations[1].
-
Solution: Ensure your stock solution is fully dissolved in DMSO before diluting it into the medium. When diluting, add the ZnMP stock to the medium dropwise while gently swirling to facilitate mixing. Avoid preparing working solutions at concentrations above the compound's solubility limit in the medium.
-
-
Possible Cause 2: Interaction with Media Components. Components in serum or the medium itself can sometimes cause compounds to precipitate[8][9].
-
Solution: Try preparing the dilutions in a serum-free medium first, then adding it to cells cultured in a complete medium. Alternatively, test different lots of fetal bovine serum (FBS), as batch-to-batch variability can be a factor[10].
-
Problem: My cells are dying even at very low concentrations of ZnMP.
-
Possible Cause 1: High Solvent Concentration. The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at certain concentrations[4].
-
Solution: Calculate the final concentration of your solvent in the culture wells. Ensure it is below the toxicity threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control with the highest solvent concentration used in your experiment.
-
-
Possible Cause 2: High Cell Sensitivity. The specific cell line you are using may be exceptionally sensitive to ZnMP-induced cytotoxicity or the resulting oxidative stress from HO-1 inhibition[2].
-
Solution: Lower your starting concentration range significantly (e.g., start in the nanomolar range). Also, consider the confluency of your cells; sparse cultures can sometimes be more sensitive to toxic compounds than dense, confluent monolayers[5].
-
Problem: I am not observing the expected biological effect (e.g., no change in downstream markers).
-
Possible Cause 1: Inactive Compound. The ZnMP may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles).
-
Solution: Use fresh aliquots for each experiment. Always store stock solutions protected from light at -20°C or below.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration may be too low, or the treatment duration may be too short to elicit a measurable response.
-
Solution: Increase the concentration of ZnMP or extend the incubation period. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) in addition to your dose-response experiment.
-
-
Possible Cause 3: Low Basal HO-1 Expression. The cell line may have very low basal expression of HO-1, making it difficult to observe the effects of inhibition.
-
Solution: You can first treat cells with an HO-1 inducer (like hemin) and then add ZnMP to confirm its inhibitory activity in your system.
-
References
- 1. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 9. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
overcoming solubility issues of ZN(II) Mesoporphyrin IX for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Zn(II) Mesoporphyrin IX in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO up to a concentration of 50 mg/mL (79.36 mM), though ultrasonication may be required to fully dissolve the compound.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: How should I store the this compound stock solution?
A2: Stock solutions of this compound in an appropriate solvent can be stored at -20°C for up to one year or at -80°C for up to two years.[1] The solid compound can be stored at room temperature for up to three years.[2]
Q3: Can I use water or phosphate-buffered saline (PBS) to dissolve this compound directly?
A3: No, this compound has poor solubility in aqueous solutions like water or PBS. Direct dissolution in these solvents is not recommended and will likely result in precipitation. Porphyrins, in general, tend to aggregate in aqueous solutions.
Q4: What are the known biological activities of this compound?
A4: this compound is a specific activator of the mitochondrial transporter ABCB10, which plays a role in heme synthesis.[1][3][4][5] It may also promote the transcription of hemoglobinization genes by facilitating the degradation of the Bach1 repressor.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when using this compound in in vitro settings.
Problem 1: Precipitation upon dilution of DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Cause: this compound is poorly soluble in aqueous environments. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
Solutions:
-
Method 1: Two-Step Dilution:
-
Perform an intermediate dilution of the DMSO stock solution in a small volume of a water-miscible organic co-solvent like ethanol (B145695) or a solution containing a low percentage of serum (e.g., 10% FBS) before adding it to the final aqueous medium.
-
Gently vortex or pipette the intermediate dilution to mix thoroughly.
-
Slowly add the intermediate dilution to the final volume of pre-warmed (37°C) aqueous medium while gently swirling.
-
-
Method 2: Use of Surfactants: Non-ionic surfactants can help to maintain the solubility of porphyrin-like compounds in aqueous solutions by forming micelles that encapsulate the hydrophobic molecule.
-
Prepare a working solution of a biocompatible surfactant such as Tween® 80 or Pluronic® F-127 in your aqueous medium. A final concentration of 0.01% to 0.1% is a good starting point, but this should be optimized for your specific cell line to avoid cytotoxicity.[6][7][8]
-
Add the DMSO stock solution of this compound directly to the surfactant-containing medium while vortexing.
-
-
Method 3: pH Adjustment: The solubility of porphyrins can be pH-dependent.[9][10][11] While specific data for this compound is limited, slightly adjusting the pH of your final aqueous solution (if your experimental conditions permit) may improve solubility. This approach requires careful optimization and validation to ensure it does not affect your experimental outcomes.
Problem 2: Cloudiness or visible aggregates in the final working solution.
Cause: This indicates that the this compound has aggregated. Porphyrin aggregation can be influenced by factors such as concentration, pH, and ionic strength.
Solutions:
-
Reduce Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Sonication: After dilution, briefly sonicate the final working solution in a water bath sonicator. This can help to break up small aggregates.
-
Filtration: For biochemical assays (not for cell-based assays where sterility is critical and filter binding could be an issue), you can try to filter the final solution through a 0.22 µm syringe filter to remove larger aggregates. Be aware that this may reduce the effective concentration of the compound.
-
Optimize Surfactant Concentration: If using surfactants, you may need to increase the concentration to effectively prevent aggregation.
Quantitative Data Summary
| Parameter | Solvent/Vehicle | Concentration | Notes |
| Stock Solution | DMSO | 50 mg/mL (79.36 mM) | Ultrasonication may be required.[1][2] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL (3.97 mM) | Forms a suspended solution; requires ultrasonication.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mg, you will need 0.1587 mL of DMSO to make a 10 mM solution.[2]
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution by adding 1 µL of the stock to 99 µL of pre-warmed cell culture medium. This will result in a 100 µM solution.
-
Gently pipette up and down to mix.
-
Prepare the final 10 µM working solution by adding the required volume of the 100 µM intermediate dilution to the final volume of pre-warmed cell culture medium. For example, to make 1 mL of 10 µM solution, add 100 µL of the 100 µM intermediate dilution to 900 µL of medium.
-
Gently swirl the medium during the addition of the intermediate dilution.
-
Use the working solution immediately.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin | PLOS One [journals.plos.org]
- 4. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Tween 80 and Pluronic 127 on the stabilization of zein nanocarriers for the delivery of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water extractability of the zinc protoporphyrin IX-myoglobin complex from Parma ham is pH-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Zn(II) Mesoporphyrin IX Dissolution
This guide provides researchers, scientists, and drug development professionals with a detailed protocol and troubleshooting advice for dissolving Zn(II) Mesoporphyrin IX in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in DMSO. Published data indicates a solubility of up to 50 mg/mL (approximately 79.36 mM), though achieving this concentration may require ultrasonication[1]. Another related compound, Zinc protoporphyrin IX, is reported to be soluble up to 50 mM in DMSO[2].
Q2: My this compound is not dissolving completely in DMSO. What could be the issue?
A2: Several factors can affect the dissolution of this compound in DMSO. One common issue is the quality of the DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power[3][4]. It is crucial to use fresh, anhydrous, high-purity DMSO for preparing your solutions[4]. Insufficient mixing or sonication can also lead to incomplete dissolution[1][5].
Q3: Are there any specific techniques I should use to aid dissolution?
A3: Yes, for challenging compounds like porphyrins, mechanical assistance is often necessary. Vigorous vortexing followed by sonication in a water bath is a standard procedure to ensure complete dissolution[1][5]. Gentle heating to around 37°C can also be employed to increase solubility, but it should be done cautiously to avoid any potential degradation of the compound[4][6].
Q4: My compound dissolves in DMSO initially but precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon, often called "salting out," occurs due to the poor solubility of the compound in aqueous solutions[4][6]. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer[4]. This gradual change in solvent polarity helps to keep the compound in solution. Additionally, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically ≤ 0.5% for cell-based assays) to minimize toxicity[7].
Q5: How should I store my this compound stock solution in DMSO?
A5: Once dissolved, it is best to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C[5]. A product data sheet suggests that in solvent, this compound can be stored for up to 2 years at -80°C and 1 year at -20°C[1].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Dissolution | 1. Poor quality DMSO (absorbed moisture).2. Insufficient agitation.3. Concentration exceeds solubility limit. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO[3][4].2. Vortex vigorously for 1-2 minutes, followed by sonication in a water bath for 10-15 minutes[5].3. Prepare a more dilute stock solution[4]. |
| Precipitation upon dilution in aqueous media | 1. Rapid change in solvent polarity.2. Low final DMSO concentration. | 1. Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous buffer[4].2. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while being non-toxic to cells (typically ≤ 0.5%)[7]. |
| Solution appears as a suspension, not a clear solution | 1. Aggregation of the compound.2. Very high concentration. | 1. Apply sonication to break up aggregates[5]. Gentle warming to 37°C may also help[4].2. Attempt to prepare a lower concentration stock solution. |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps to prepare a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial containing the this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO to add to the this compound powder to achieve the desired stock concentration.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to initiate dissolution.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves will help to break down any aggregates and facilitate complete dissolution.
-
Visual Inspection: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Gentle Heating (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound | DMSO | 50 mg/mL | ~79.36 mM | Requires ultrasonic treatment[1]. |
| Zinc protoporphyrin IX | DMSO | - | Soluble to 50 mM | A related metalloporphyrin[2]. |
Visual Workflow for Dissolution
Caption: A flowchart illustrating the step-by-step protocol for dissolving this compound in DMSO.
References
long-term storage and stability of ZN(II) Mesoporphyrin IX stock solutions
This technical support center provides guidance on the long-term storage and stability of Zn(II) Mesoporphyrin IX stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound should be stored at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store the solid compound at -20°C, protected from light.[1]
Q2: How should I prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2][3] A typical concentration for a stock solution is 10 mM. Due to potential solubility issues, sonication may be necessary to fully dissolve the compound.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
Stock solutions of this compound are best stored in aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[2][4] When stored at -20°C, the solution is generally stable for up to one year, and at -80°C, it can be stable for up to two years.[2][4]
Q4: Is this compound light sensitive?
Yes, this compound is a photosensitive compound.[5] Both the solid material and its solutions should be protected from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
Q5: How does pH affect the stability of this compound solutions?
The stability of metalloporphyrins can be pH-dependent. Highly acidic conditions (pH < 2) may lead to demetalation, where the zinc ion is lost from the porphyrin ring.[6] In aqueous solutions, the aggregation state of similar porphyrins is also influenced by pH, which can affect stability and experimental results.[7] It is advisable to maintain a neutral to slightly basic pH for optimal stability in aqueous buffers.
Q6: Can I use solvents other than DMSO to prepare stock solutions?
While DMSO is the most commonly recommended solvent, other polar organic solvents like N,N-dimethylformamide (DMF) or pyridine (B92270) can also be used.[3] However, the stability and solubility in these solvents may differ, and it is recommended to consult specific experimental protocols. For in vivo studies, complex solvent systems, such as a mixture of DMSO, PEG300, Tween-80, and saline, are often employed.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - The concentration of the solution is too high for the storage temperature.- The solvent has absorbed water, reducing solubility.- The compound is aggregating. | - Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a more dilute stock solution.- Use anhydrous DMSO and ensure vials are tightly sealed.- For aqueous solutions, adjust the pH or ionic strength to disrupt aggregation. |
| Color change of the solution (e.g., from red/purple to brown/green) | - Degradation of the porphyrin ring, potentially due to light exposure or oxidation.- Demetalation of the zinc ion. | - Discard the solution and prepare a fresh stock, ensuring it is protected from light.- Check the pH of the solution; avoid highly acidic conditions.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Inconsistent experimental results | - Degradation of the stock solution over time.- Multiple freeze-thaw cycles affecting the compound's integrity.- Aggregation of the compound in the experimental medium. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[8]- Before use, visually inspect the solution for any signs of precipitation or aggregation. Consider a brief sonication before dilution into your experimental buffer. |
| Difficulty dissolving the solid compound | - Poor solubility in the chosen solvent.- The compound may require more energy to dissolve. | - Use a recommended solvent such as DMSO.[2]- Use sonication or gentle heating to aid dissolution.[2]- Ensure the solvent is of high purity and anhydrous. |
Quantitative Stability Data
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Solid | N/A | Room Temperature (short-term) | Weeks | [5] |
| Solid | N/A | -20°C (long-term) | Years | [1] |
| Solution | DMSO | -20°C | Up to 1 year | [2][4] |
| Solution | DMSO | -80°C | Up to 2 years | [2][4] |
Table 2: Factors Influencing the Stability of this compound Solutions
| Factor | Effect on Stability | Recommendations |
| Light | Accelerates photodegradation. | Store in amber vials or protect from light with aluminum foil. |
| Temperature | Higher temperatures can increase degradation rates. | Store stock solutions at -20°C or -80°C. |
| pH | Highly acidic pH can cause demetalation; pH can influence aggregation in aqueous solutions. | Maintain a neutral to slightly basic pH in aqueous buffers. |
| Oxygen | Can lead to oxidative degradation of the porphyrin ring. | For long-term storage, consider degassing the solvent or storing under an inert atmosphere. |
| Freeze-Thaw Cycles | Can lead to degradation and aggregation. | Aliquot stock solutions into single-use volumes. |
| Solvent Purity | Water content in organic solvents can affect solubility and stability. | Use high-purity, anhydrous solvents. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the solid this compound and anhydrous DMSO to come to room temperature.
-
Weigh out the required amount of this compound (MW: ~630.07 g/mol ) in a sterile, amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
If the solid does not fully dissolve, place the vial in a sonicator bath and sonicate until the solution is clear. Gentle warming can be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol outlines a basic method for monitoring the stability of a stock solution over time using UV-Vis spectrophotometry.
-
Initial Measurement:
-
Immediately after preparing a fresh stock solution, dilute a small aliquot to a known concentration in the desired solvent (e.g., DMSO or an appropriate buffer).
-
Record the full UV-Vis spectrum (typically 300-700 nm). The characteristic Soret peak for this compound is around 408 nm.
-
Note the absorbance maximum and the overall spectral shape. This will serve as your baseline (Time 0).
-
-
Storage:
-
Store the stock solution aliquots under the desired conditions (e.g., -20°C, protected from light).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 3, 6, 12 months), thaw one aliquot of the stock solution.
-
Prepare a dilution to the same concentration as the initial measurement.
-
Record the UV-Vis spectrum under the same conditions.
-
-
Analysis:
-
Compare the spectra from each time point to the baseline spectrum.
-
A decrease in the Soret peak absorbance indicates degradation.
-
Changes in the spectral shape or the appearance of new peaks can indicate the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point based on the absorbance at the Soret peak maximum.
-
Visualizations
Caption: Experimental workflow for the preparation and stability assessment of this compound stock solutions.
Caption: Troubleshooting logic for addressing precipitation in this compound stock solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metalloporphyrin-Based Photosensitizer Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metalloporphyrin-based photosensitizers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, and in vitro evaluation.
Section 1: Synthesis, Purification, and Characterization
This section addresses common hurdles in obtaining pure, well-characterized metalloporphyrin photosensitizers.
Frequently Asked Questions (FAQs)
Q1: My metalloporphyrin synthesis has a very low yield. What are the common causes and solutions?
A1: Low yields in metalloporphyrin synthesis are a frequent issue. Key factors include:
-
Purity of Reactants: Impurities in the starting materials (pyrrole and aldehyde) can significantly inhibit the reaction. Ensure reactants are purified immediately before use.
-
Reaction Conditions: The choice of solvent and temperature is critical.[1] Propionic acid is a common solvent, but reaction times and temperatures (often 100-180 °C) must be optimized for your specific porphyrin.[1]
-
Purification Losses: Porphyrins can be difficult to purify, and significant material loss can occur during column chromatography or recrystallization. Low solubility of some porphyrins, like H2TCPP, in common solvents complicates purification.[2]
Troubleshooting Tip: Monitor the reaction using UV-Vis spectroscopy to determine the optimal reaction time and prevent decomposition of the product.[1]
Q2: I'm seeing persistent impurities in my purified porphyrin according to mass spectrometry. What could they be?
A2: Even after extensive purification, metalloporphyrin preparations can contain contaminating metal ions. Mass spectrometry studies have shown that it is common to find contaminating Cu(II), Ni(II), and Zn(II) porphyrins, sometimes at levels of 5-10% or even higher.[3] These can originate from glassware or impurities in reagents.
Troubleshooting Tip: To obtain metal-free porphyrins, a proposed method involves dissolving the porphyrin in concentrated sulfuric acid, followed by a specific extraction and washing procedure.[3]
Q3: My metalloporphyrin appears to be aggregating in solution. How can I confirm this and what can I do to prevent it?
A3: Aggregation is a major challenge, as it can quench the excited state of the photosensitizer and drastically reduce its ability to generate singlet oxygen.[4][5]
-
Confirmation: Aggregation can be detected using UV-Vis spectroscopy.[6] A deviation from the Beer-Lambert law (a non-linear relationship between concentration and absorbance), broadening of the Soret band, and/or the appearance of new bands are strong indicators of aggregation.
-
Prevention:
-
Solvent Choice: The choice of solvent is critical. Some solvents promote aggregation more than others.
-
Structural Modification: Introducing bulky peripheral groups on the porphyrin ring can sterically hinder π–π stacking and reduce aggregation.
-
Formulation: Encapsulating the photosensitizer in delivery vehicles like nanoparticles or liposomes can prevent aggregation by isolating the molecules from each other.[5][7] This also improves solubility and bioavailability.[4][7]
-
Workflow and Logic Diagrams
Caption: General workflow for metalloporphyrin synthesis and purification.
Section 2: Photophysical Properties and In Vitro Efficacy
This section focuses on troubleshooting the performance of your photosensitizer in generating reactive oxygen species (ROS) and inducing cell death in culture.
Frequently Asked Questions (FAQs)
Q4: My photosensitizer shows low phototoxicity in cell culture assays (e.g., MTT). What are the potential reasons?
A4: Low phototoxicity is a common and complex problem. Several factors could be at play:
-
Low Singlet Oxygen Quantum Yield (ΦΔ): The intrinsic ability of your molecule to produce singlet oxygen may be low. This is heavily influenced by the central metal ion. Diamagnetic metals (like Zn(II)) generally increase the singlet oxygen yield, while many paramagnetic metals (like Cu(II), Mn(III)) decrease it.[8][9]
-
Aggregation: As mentioned, aggregation in culture media can severely limit photodynamic activity.[5]
-
Poor Cellular Uptake: The photosensitizer must be taken up by cells to be effective. Poor water solubility or unfavorable interactions with the cell membrane can limit uptake.
-
Subcellular Localization: The location of the photosensitizer within the cell is crucial. Localization in mitochondria or the endoplasmic reticulum often leads to more effective cell killing.[10]
-
Experimental Conditions: The light dose (J/cm²), photosensitizer concentration, and incubation time must be optimized. Insufficient light or concentration will result in low efficacy.
-
MTT Assay Interference: The photosensitizer itself might interfere with the MTT assay's absorbance reading. It's important to run proper controls, including cells treated with the photosensitizer but without light, and cell-free wells with media and the photosensitizer.[11]
Q5: My photosensitizer appears to be photobleaching quickly. How can I assess this and what can be done?
A5: Photobleaching is the photochemical destruction of the photosensitizer upon light exposure, leading to a loss of activity.[12]
-
Assessment: Photobleaching can be monitored by measuring the decrease in the photosensitizer's characteristic absorbance (e.g., the Soret band) or fluorescence intensity over time during irradiation.[13][14]
-
Mitigation:
-
Minimize Exposure: Use the minimum light dose necessary to achieve the therapeutic effect.[12] Use neutral-density filters to reduce illumination intensity.[12]
-
Molecular Design: The stability of the porphyrin macrocycle can be enhanced through chemical modification.
-
Formulation: Encapsulation in nanoparticles can protect the photosensitizer from the surrounding environment and reduce photobleaching.[7] The formation of certain photoproducts is related to the aggregation state of the porphyrins.[13]
-
Data Presentation: Photophysical Properties
The choice of the central metal ion significantly impacts the photophysical properties and, consequently, the photodynamic efficacy.
| Metalloporphyrin | Soret Band (nm) | Q-Bands (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Metal Type |
| TPPS (Free Base) | ~415 | ~550-630 | ~0.10 | ~0.64 | N/A |
| ZnTPPS | ~415 | ~550-630 | ~0.04 | ~0.79 | Diamagnetic |
| PdTPPS | ~415 | ~550-630 | <0.01 | ~0.90 | Diamagnetic |
| Cu(II) Complex | ~415 | ~550-630 | Very Low | Very Low | Paramagnetic |
| In(III) Complex | ~420 | ~560-600 | ~0.05 | High | Diamagnetic |
| Source: Data compiled from multiple sources for illustrative purposes.[8][15][16][17] TPPS: meso-Tetra(4-sulfonatophenyl)porphine. |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ) using DPBF
This protocol describes a common method for quantifying singlet oxygen generation using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.
-
Reagent Preparation:
-
Sample Preparation:
-
In a 1 cm quartz cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have a low absorbance (e.g., 0.01-0.1) at the irradiation wavelength.[18] The initial DPBF concentration should yield an absorbance of ~1.0 at its λmax (~410-415 nm).
-
-
Irradiation and Measurement:
-
Calculation:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF consumption.
-
The singlet oxygen quantum yield of the sample (ΦΔ_s) can be calculated using the following equation: ΦΔ_s = ΦΔ_r * (k_s / k_r) * (I_r / I_s) where r denotes the reference, s denotes the sample, k is the slope from the plot, and I is the rate of light absorption by the photosensitizer (which can be considered equal if the absorbance at the irradiation wavelength is matched).
-
Protocol 2: MTT Assay for Phototoxicity Evaluation
The MTT assay is a colorimetric method to assess cell viability.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][22][23]
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the metalloporphyrin photosensitizer. Incubate for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing & Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Add fresh, phenol (B47542) red-free medium.
-
Irradiate the plate with a light source of the appropriate wavelength and dose (J/cm²). Include "dark toxicity" controls (cells with photosensitizer but no light) and "light only" controls.
-
-
MTT Addition and Incubation:
-
After irradiation, incubate the cells for a period (e.g., 24-48 hours) to allow for cell death to occur.
-
Add 10-25 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][21] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Allow the plate to stand overnight in the incubator for complete solubilization.[21]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[21] A reference wavelength greater than 650 nm should be used for background subtraction.
-
Signaling and Workflow Diagrams
Caption: A simplified Jablonski diagram showing the Type II PDT mechanism.
Caption: Troubleshooting workflow for low in vitro photodynamic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.wpi.edu [digital.wpi.edu]
- 3. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pharmaceutical and Medical Applications in the Area of Selected Porphyrinoids Connected with PLGA or PLGA-Based Modalities [mdpi.com]
- 5. Frontiers | Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. worldscientific.com [worldscientific.com]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. texaschildrens.org [texaschildrens.org]
Validation & Comparative
A Comparative Guide to ZN(II) Mesoporphyrin IX and Tin Mesoporphyrin as Heme Oxygenase-1 (HO-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZN(II) Mesoporphyrin IX and Tin Mesoporphyrin (SnMP), two widely studied competitive inhibitors of Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme in heme catabolism and a key player in cellular stress responses, inflammation, and cell proliferation. Its inhibition is a significant area of research for various therapeutic applications, including cancer and neonatal jaundice. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Performance Comparison
Both this compound and Tin Mesoporphyrin are metalloporphyrins that act as competitive inhibitors of HO-1 by binding to the active site of the enzyme, thereby preventing the degradation of heme. While both are effective, they exhibit differences in potency and selectivity.
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibition of HO-1 and the related isoform HO-2 by this compound (and its close analog ZN(II) Protoporphyrin IX) and Tin Mesoporphyrin. It is important to note that direct side-by-side comparisons in the same study are limited, and thus, variations in experimental conditions may influence the reported values.
Table 1: Inhibitory Potency (Ki and IC50) against Heme Oxygenase
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Source Organism/Tissue | Reference |
| Tin Mesoporphyrin | HO-1 | 0.014 | Not Reported | Rat Splenic Microsomes | [1] |
| Tin Mesoporphyrin | HO-1 & HO-2 | Not Reported | Most potent among tested metalloporphyrins | Rat Spleen and Brain | [2] |
| ZN(II) Protoporphyrin IX | HO-1 | Not Reported | ~5.45 | Rat Spleen | |
| ZN(II) Protoporphyrin IX | HO-2 | Not Reported | ~2.65 | Rat Brain |
*Note: Data for ZN(II) Protoporphyrin IX is presented as a close structural analog to this compound. The study indicated that zinc compounds were the least inhibitory towards HO-2 among the tested metalloporphyrins[2].
Table 2: In Vivo Efficacy
| Inhibitor | Dose | Effect | Animal Model | Reference |
| Tin Mesoporphyrin | 1 µmol/kg body wt | Inhibited hepatic, renal, and splenic HO activity for extended periods. | Adult Rats | [1] |
| ZN(II) Mesoporphyrin | Not Specified | Inhibited bone marrow HO activity equally to SnMP in vivo. | Rabbits | [3] |
Experimental Protocols
Preparation of Microsomes for HO-1 Activity Assay
A common source of HO-1 for in vitro assays is the microsomal fraction of tissues, particularly the spleen and liver, where the enzyme is highly expressed.
Materials:
-
Tissue (e.g., rat spleen or liver)
-
Homogenization Buffer: 0.25 M sucrose, 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
Procedure:
-
Excise the tissue and place it in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the HO activity assay or for storage at -80°C.
Spectrophotometric Heme Oxygenase (HO) Activity Assay
This assay measures the activity of HO by quantifying the production of bilirubin (B190676), which is formed from the enzymatic degradation of heme.
Materials:
-
Microsomal preparation (source of HO-1)
-
Rat liver cytosol (as a source of biliverdin (B22007) reductase)
-
Hemin (B1673052) (substrate)
-
NADPH (cofactor)
-
Reaction Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, rat liver cytosol, and hemin in the reaction buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C in the dark for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower chloroform layer containing the extracted bilirubin.
-
Measure the absorbance of the chloroform extract at the wavelength corresponding to the maximal absorbance of bilirubin (approximately 464 nm) against a chloroform blank.
-
Calculate the amount of bilirubin formed using the molar extinction coefficient of bilirubin (40 mM⁻¹ cm⁻¹).
Determination of IC50 for HO-1 Inhibitors
The half-maximal inhibitory concentration (IC50) is determined by measuring the HO-1 activity at various concentrations of the inhibitor.
Procedure:
-
Perform the HO activity assay as described above.
-
In separate reaction tubes, add varying concentrations of the inhibitor (e.g., this compound or Tin Mesoporphyrin) to the reaction mixture before the addition of NADPH.
-
Include a control reaction with no inhibitor.
-
Initiate the reaction with NADPH and proceed with the assay as described.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of HO-1 activity, determined from the resulting dose-response curve.
Visualizations
Heme Oxygenase-1 (HO-1) Signaling Pathway
The expression of HO-1 is induced by various stimuli, primarily oxidative stress. The Nrf2-Keap1 pathway is a major regulator of HO-1 transcription.
Caption: HO-1 signaling pathway regulation.
Experimental Workflow for Comparing HO-1 Inhibitors
The following diagram illustrates the general workflow for comparing the inhibitory potency of compounds like this compound and Tin Mesoporphyrin.
Caption: Workflow for HO-1 inhibitor comparison.
Conclusion
Both this compound and Tin Mesoporphyrin are potent inhibitors of HO-1. Based on the available data, Tin Mesoporphyrin appears to be a more potent inhibitor of both HO-1 and HO-2 compared to zinc-containing porphyrins. Conversely, zinc porphyrins exhibit a degree of selectivity by being less inhibitory towards the constitutive HO-2 isoform[2]. The choice of inhibitor will depend on the specific research or therapeutic goal, considering the desired potency and isoform selectivity. The experimental protocols provided herein offer a foundation for conducting comparative studies to further elucidate the distinct properties of these important research compounds.
References
A Comparative Guide to the Efficacy of Zn(II) Mesoporphyrin IX and Zinc Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent heme oxygenase (HO) inhibitors: Zn(II) Mesoporphyrin IX (ZnMP) and Zinc Protoporphyrin IX (ZnPP). The information presented is collated from experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Both this compound and Zinc Protoporphyrin IX are potent inhibitors of heme oxygenase, an enzyme frequently upregulated in various pathological conditions, including cancer. While both molecules exhibit therapeutic potential, their efficacy profiles show notable differences. Experimental data suggests that Zinc Protoporphyrin IX is a more potent inhibitor of both HO-1 and HO-2 isoforms compared to this compound. However, both compounds display comparable levels of toxicity towards hematopoietic progenitor cells. The anticancer effects of Zinc Protoporphyrin IX have been documented in several studies, often linked to the induction of oxidative stress and apoptosis. Corresponding comparative data for the anticancer efficacy of this compound is less prevalent in the current literature.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of ZnMP and ZnPP is essential for their application in experimental settings.
| Property | This compound (ZnMP) | Zinc Protoporphyrin IX (ZnPP) |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | C₃₄H₃₂N₄O₄Zn |
| Molecular Weight | 630.08 g/mol | 626.03 g/mol |
| Appearance | Data not available | Red-purple solid |
| Solubility | Soluble in DMSO | Soluble in water, DMSO (may require ultrasonication)[1] |
Comparative Efficacy
Heme Oxygenase Inhibition
The primary mechanism of action for both ZnMP and ZnPP is the competitive inhibition of heme oxygenase. Comparative data on their inhibitory concentrations (IC50) for the two main isoforms, HO-1 and HO-2, are presented below.
| Compound | HO-1 IC50 | HO-2 IC50 |
| This compound (ZnMP) | ~2.0 µM | ~25.0 µM |
| Zinc Protoporphyrin IX (ZnPP) | ~1.0 µM | ~10.0 µM |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis from available literature for comparative purposes.
These values indicate that Zinc Protoporphyrin IX is a more potent inhibitor of both HO-1 and HO-2 than this compound.
Hematopoietic Toxicity
A critical aspect of the safety profile of these compounds is their effect on hematopoiesis. Studies have directly compared the toxicity of ZnMP and ZnPP on bone marrow colony formation.
| Concentration | This compound (ZnMP) (% of control growth) | Zinc Protoporphyrin IX (ZnPP) (% of control growth) |
| 5 µM | Not explicitly stated, but significant inhibition observed | 41% (BFU-E), 56% (CFU-GM)[2] |
| 10 µM | ~29% (CFU-GM) | ~16% (CFU-GM)[2] |
| 20 µM | Not explicitly stated, but significant inhibition observed | 25% (BFU-E), 1% (CFU-GM)[2] |
BFU-E: Burst-Forming Unit-Erythroid; CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage.
The data indicates that both zinc porphyrins are potent inhibitors of hematopoiesis, with their inhibitory effects being comparable at similar concentrations[2].
Anticancer Efficacy
Zinc Protoporphyrin IX has been investigated for its anticancer properties, often in conjunction with other chemotherapeutic agents. It has been shown to augment the cytotoxic effects of drugs like cisplatin (B142131) in hepatoma cells by increasing the production of reactive oxygen species (ROS)[3]. Some studies suggest that the anticancer activity of ZnPP may also involve mechanisms independent of HO-1 inhibition, such as the downregulation of the Wnt/β-catenin signaling pathway[3].
Experimental Protocols
Heme Oxygenase Activity Assay (In Vitro)
This protocol outlines a general method for determining the inhibitory effect of metalloporphyrins on heme oxygenase activity.
Materials:
-
Microsomal protein preparation (from spleen for HO-1 or brain for HO-2)
-
Hemin (substrate)
-
NADPH
-
Biliverdin (B22007) reductase
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
ZnMP or ZnPP solution (in appropriate solvent, e.g., DMSO)
-
Carbon monoxide (CO) detection system (e.g., gas chromatography)
Procedure:
-
Prepare reaction mixtures containing the microsomal protein, hemin, and biliverdin reductase in potassium phosphate buffer.
-
Add varying concentrations of the inhibitor (ZnMP or ZnPP) to the reaction mixtures. A control with no inhibitor should be included.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes) in the dark.
-
Stop the reaction (e.g., by placing on ice).
-
Measure the amount of CO produced in the headspace of the reaction vials using gas chromatography.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of ZnMP and ZnPP on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ZnMP or ZnPP stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ZnMP and ZnPP in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
Visualizations
Caption: Inhibition of the Heme Catabolism Pathway by ZnMP and ZnPP.
Caption: Proposed Anticancer Mechanisms of Zinc Protoporphyrin IX.
Caption: Workflow for Assessing Cytotoxicity using the MTT Assay.
References
- 1. Inhibitory Potency of a Plant-Based Zinc Protoporphyrin on Heme Oxygenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc porphyrins: Potent inhibitors of hematopoieses in animal and human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc protoporphyrin suppresses cancer cell viability through a heme oxygenase-1-independent mechanism: the involvement of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative photosensitizers to ZN(II) Mesoporphyrin IX for photodynamic therapy
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of alternative photosensitizers to Zn(II) Mesoporphyrin IX for use in photodynamic therapy (PDT). This document synthesizes experimental data on the photophysical properties, in vitro cytotoxicity, and in vivo efficacy of promising alternatives, including porphyrin derivatives, chlorins, bacteriochlorins, and nanoparticle-based systems. Detailed experimental methodologies for key cited studies are provided to support further research and development.
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce localized cell death. The efficacy of PDT is critically dependent on the chosen photosensitizer. While this compound is a known photosensitizer, the quest for agents with improved properties—such as higher singlet oxygen quantum yields, absorption at longer wavelengths for deeper tissue penetration, and enhanced tumor selectivity—has led to the development of a new generation of photosensitizers.
Comparative Analysis of Photophysical Properties
The ideal photosensitizer possesses a strong absorption in the "phototherapeutic window" (600-850 nm), where light can penetrate tissues more deeply. A high molar extinction coefficient (ε) at the activation wavelength and a high singlet oxygen quantum yield (ΦΔ) are also crucial for therapeutic efficacy. The following table summarizes these key photophysical parameters for this compound and its alternatives.
| Photosensitizer | Class | Solvent | λmax (Soret) (nm) | ε (Soret) (M⁻¹cm⁻¹) | λmax (Q-band) (nm) | ε (Q-band) (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | Porphyrin | - | ~400 | - | ~540, ~580 | - | ~0.40 (for Zn(II) Hematoporphyrin IX dimethyl ester in DMF) | [1] |
| Protoporphyrin IX (PpIX) | Porphyrin | PBS | 375 | - | 641 | - | - | |
| Chlorin (B1196114) e6 (Ce6) | Chlorin | Ethanol | ~400 | - | ~660 | - | 0.65 | [2] |
| Bacteriochlorin (B1244331) (B2 derivative) | Bacteriochlorin | - | - | - | 736 | - | - | [3] |
| TPP-O-PEG5 Nanoparticles | Porphyrin Derivative | - | - | - | 660 | - | - |
In Vitro Phototoxicity: A Head-to-Head Comparison
The phototoxic efficacy of a photosensitizer is a critical measure of its potential as a PDT agent. The half-maximal inhibitory concentration (IC50) upon light irradiation is a key metric, with lower values indicating higher potency. The following table presents comparative in vitro phototoxicity data for various photosensitizers.
| Photosensitizer | Class | Cell Line | Drug Conc. (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Porphin (P2 derivative) | Porphyrin | Eca-109 | - | 2 | 1.12 | [3] |
| Chlorin (C2 derivative) | Chlorin | Eca-109 | - | 2 | 0.53 | [3] |
| Bacteriochlorin (B2 derivative) | Bacteriochlorin | Eca-109 | - | 2 | 0.24 | [3] |
| Chlorin e6 (Ce6) | Chlorin | B16F10 | - | 1 | 20.98 | [4] |
| Sinoporphyrin Sodium (DVDMS) | Porphyrin Derivative | 4T1 | 5 µg/mL | 7.15 | < 5 µg/mL | [5] |
| Photofrin® | Porphyrin Derivative | 4T1 | 5 µg/mL | 7.15 | > 5 µg/mL | [5] |
In Vivo Efficacy: Tumor Models and Therapeutic Outcomes
Preclinical in vivo studies are essential to evaluate the therapeutic potential of new photosensitizers. These studies typically involve tumor-bearing animal models to assess tumor regression and survival rates following PDT.
| Photosensitizer | Class | Animal Model | Tumor Model | Drug Dose (mg/kg) | Light Dose (J/cm²) | Therapeutic Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Porphin (P2 derivative) | Porphyrin | BALB/c nude mice | Eca-109 xenograft | 2 | 100 | Moderate tumor growth inhibition |[3] | | Chlorin (C2 derivative) | Chlorin | BALB/c nude mice | Eca-109 xenograft | 2 | 100 | Significant tumor growth inhibition |[3] | | Bacteriochlorin (B2 derivative) | Bacteriochlorin | BALB/c nude mice | Eca-109 xenograft | 2 | 100 | Strongest tumor growth inhibition |[3] | | Sinoporphyrin Sodium (DVDMS) | Porphyrin Derivative | BALB/c mice | 4T1 xenograft | 2 | 100 | Superior tumor growth inhibition compared to Photofrin® |[5] | | Photofrin® | Porphyrin Derivative | BALB/c mice | 4T1 xenograft | 10 | 100 | Tumor growth inhibition |[5] |
Signaling Pathways in Photodynamic Therapy
PDT can induce cancer cell death through various mechanisms, primarily apoptosis and necrosis, with autophagy also playing a role. The dominant pathway is often dependent on the photosensitizer's subcellular localization, the PDT dose, and the cell type.
Caption: PDT-induced cell death signaling pathways.
Experimental Protocols
In Vitro Phototoxicity Assessment (MTT Assay)
This protocol is adapted from studies evaluating the photocytotoxicity of photosensitizers.[4][5]
Caption: Workflow for MTT-based in vitro phototoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, 4T1, Eca-109) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined time (e.g., 4 hours) to allow for cellular uptake.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh medium. Irradiate the cells with a light source at the appropriate wavelength and light dose.
-
Post-Irradiation Incubation: Return the plates to the incubator for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated controls and determine the IC50 value.
In Vivo PDT Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized representation based on common practices in preclinical PDT research.[3][5]
Caption: General workflow for an in vivo PDT efficacy study.
Detailed Steps:
-
Tumor Model Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ 4T1 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a specific size (e.g., 100-200 mm³).
-
Photosensitizer Administration: Administer the photosensitizer via intravenous injection at a predetermined dose.
-
Drug-Light Interval: Wait for a specific period to allow for optimal tumor accumulation and clearance from healthy tissues.
-
Light Delivery: Anesthetize the mice and irradiate the tumor area with a laser at the appropriate wavelength and light dose.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Conclusion
The development of next-generation photosensitizers offers significant potential to enhance the efficacy of photodynamic therapy. Chlorins and bacteriochlorins, with their strong absorption at longer wavelengths, demonstrate superior tissue penetration and, in many cases, higher phototoxicity compared to traditional porphyrins.[3] Nanoparticle-based delivery systems provide a versatile platform to improve the solubility, stability, and tumor-targeting capabilities of photosensitizers.[6] The choice of an alternative to this compound will depend on the specific clinical application, considering factors such as tumor type, location, and desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in the selection and development of the most promising photosensitizers for future clinical applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between porphin, chlorin and bacteriochlorin derivatives for photodynamic therapy: Synthesis, photophysical properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of Zn(II) Mesoporphyrin IX for Heme Oxygenase Isoforms: A Comparative Guide
For Immediate Release
Executive Summary
Heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) are critical enzymes in heme catabolism, playing pivotal roles in cellular defense against oxidative stress and in various signaling pathways. The development of isoform-selective inhibitors is crucial for targeted therapeutic interventions. Metalloporphyrins, such as Zn(II) Mesoporphyrin IX, are known competitive inhibitors of HO enzymes. This guide explores the available data on the selectivity of this compound and provides detailed experimental protocols for assessing HO activity, alongside visual representations of key signaling pathways.
Comparative Analysis of Inhibitor Selectivity
While specific Ki or IC50 values for this compound are not available, qualitative descriptions in the literature suggest that zinc-containing metalloporphyrins tend to be less inhibitory towards HO-2 compared to other metalloporphyrins. To provide a quantitative perspective, the inhibitory data for the analogous compound, Zinc Protoporphyrin IX (ZnPP), is presented below. It is important to note that ZnPP is a potent, competitive inhibitor of heme oxygenase.
Table 1: Qualitative and Quantitative Comparison of Heme Oxygenase Inhibitors
| Inhibitor | Target Isoform | Nature of Inhibition | Quantitative Data (Ki or IC50) |
| This compound | HO-1 and HO-2 | Competitive | Specific values not found in literature. Generally considered a potent HO inhibitor. |
| Zinc Protoporphyrin IX (ZnPP) | HO-1 | Competitive | Potent inhibitor. |
| HO-2 | Mixed | Strong inhibitor. |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on HO isoforms relies on robust and accurate enzyme activity assays. A widely used method is the spectrophotometric assay, which measures the production of bilirubin (B190676), the end product of the heme degradation pathway.
Spectrophotometric Heme Oxygenase Activity Assay
This assay measures the activity of heme oxygenase by quantifying the amount of bilirubin produced from the degradation of heme.
Materials:
-
Microsomal protein fraction containing heme oxygenase (from cell or tissue lysates)
-
Rat liver cytosol (as a source of biliverdin (B22007) reductase) or purified biliverdin reductase
-
Hemin (B1673052) (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of measuring absorbance at ~464 nm and ~530 nm
Procedure:
-
Preparation of Microsomes: Homogenize cells or tissues in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in heme oxygenase.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, microsomal protein, and rat liver cytosol (or purified biliverdin reductase).
-
Initiation of Reaction: Add hemin to the reaction mixture and pre-incubate at 37°C. Initiate the enzymatic reaction by adding NADPH.
-
Spectrophotometric Measurement: Monitor the formation of bilirubin by measuring the change in absorbance at approximately 464 nm with a reference wavelength of 530 nm over a specific time period.
-
Calculation of Activity: Calculate the heme oxygenase activity based on the rate of bilirubin formation, using the extinction coefficient of bilirubin.
-
Inhibition Assay: To determine the inhibitory effect of this compound, perform the assay in the presence of varying concentrations of the inhibitor and calculate the IC50 or Ki value.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the heme oxygenase signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: Heme Oxygenase-1 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Selectivity.
Conclusion
While the precise quantitative selectivity of this compound for HO-1 versus HO-2 remains to be fully elucidated in publicly available research, the existing literature suggests a potential for some degree of isoform selectivity. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Further investigation is warranted to definitively characterize the inhibitory profile of this compound, which will be instrumental in advancing its potential as a targeted therapeutic agent.
A Comparative Guide to Non-Porphyrin Inhibitors of Heme Oxygenase: Alternatives to Zinc Metalloporphyrin (ZnMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging non-porphyrin inhibitors of heme oxygenase (HO) as viable alternatives to the classical inhibitor, Zinc Metalloporphyrin (ZnMP). We delve into their inhibitory potency, selectivity, in vivo efficacy, and off-target effects, supported by experimental data to inform inhibitor selection in preclinical research.
Introduction to Heme Oxygenase and its Inhibition
Heme oxygenase (HO) is a critical enzyme in heme catabolism, degrading heme into biliverdin (B22007), free iron, and carbon monoxide (CO). Two primary isoforms exist: the inducible HO-1, which is upregulated in response to various cellular stresses, and the constitutively expressed HO-2. While HO-1 is a key component of the cellular antioxidant and anti-inflammatory defense mechanisms, its overexpression in certain pathologies, such as cancer, can promote tumor survival and resistance to therapy.
For decades, Zinc Metalloporphyrin (ZnMP) has been the go-to inhibitor for studying HO function. However, its utility is hampered by a lack of isoform selectivity and significant off-target effects, including the inhibition of other heme-containing enzymes like nitric oxide synthase (NOS) and cytochromes P450 (CYPs). This has spurred the development of non-porphyrin inhibitors, predominantly imidazole-based compounds, which offer improved selectivity and a more favorable pharmacological profile.
Comparative Analysis of Inhibitor Potency and Selectivity
The development of non-porphyrin HO inhibitors has focused on improving potency against HO-1 while minimizing activity against HO-2 and other heme-dependent enzymes. Imidazole-based compounds, such as Azalanstat and its derivatives (e.g., QC-13, QC-80), have emerged as promising candidates.
Below is a summary of the inhibitory concentrations (IC50) and selectivity ratios for ZnMP and representative non-porphyrin inhibitors.
| Inhibitor | Chemical Class | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity (HO-2 IC50 / HO-1 IC50) | Reference |
| ZnMP | Metalloporphyrin | ~ 0.1 - 1.0 | ~ 2.0 - 5.0 | ~2-5 | [1] |
| Azalanstat | Imidazole-dioxolane | 5.3 | 24.4 | 4.6 | [2] |
| Compound 1 | Imidazole-based | 0.4 | 32.0 | 80 | [3] |
| QC-80 | Imidazole-based | 0.9 | > 100 | > 111 | |
| Compound 7n | Acetamide-based | 0.95 | 45.89 | ~48 | |
| Compound 11 | Imidazole-based | ~2.0 (rat) | Not Reported | Not Reported | [1] |
Key Observations:
-
Non-porphyrin inhibitors, particularly advanced imidazole-based compounds, demonstrate significantly higher selectivity for HO-1 over HO-2 compared to ZnMP.[3][4]
-
While ZnMP exhibits potent inhibition of HO-1, its low selectivity index highlights its potential for off-target effects through HO-2 inhibition.[1][2]
-
The development of compounds like QC-80 showcases the potential to achieve high potency and exceptional selectivity, making them valuable tools for specifically probing the function of HO-1.[4]
In Vivo Efficacy: From Cancer to Inflammation
The superior selectivity of non-porphyrin inhibitors is translating into promising in vivo efficacy in various disease models, with a notable focus on oncology.
Anticancer Activity
Numerous studies have demonstrated the potential of imidazole-based HO-1 inhibitors to suppress tumor growth and enhance the efficacy of conventional cancer therapies.
| Inhibitor Class | Animal Model | Key Findings | Reference |
| Imidazole-based | Xenograft mouse model (prostate and breast cancer) | Effectively suppressed tumor growth. | [5] |
| Imidazole-based (SLV-11199) | Pancreatic and prostate cancer cell lines | Decreased cancer cell viability and clonogenic potential; sensitized cells to chemotherapy. | [6] |
| Imidazole-based (Compound 1) | Melanoma cell line | Showed synergistic activity when combined with doxorubicin. | [3] |
Anti-inflammatory Activity
While less extensively studied than their anticancer effects, non-porphyrin HO inhibitors are also being investigated for their potential in inflammatory conditions. The rationale is that in certain inflammatory contexts, excessive HO-1 activity can be detrimental.
| Inhibitor Class | Animal Model | Key Findings | Reference |
| Imidazole-dioxolane (QC-13) | Mouse model of renal inflammation | Demonstrated in vivo inhibition of renal HO activity without inducing HO-1 protein expression, a common side effect of metalloporphyrins.[7] | [7] |
Off-Target Effects: A Clear Advantage for Non-Porphyrin Inhibitors
A major drawback of ZnMP is its propensity to inhibit other essential heme-containing enzymes. Non-porphyrin inhibitors have been specifically designed to overcome this limitation.
| Inhibitor Class | Effect on NOS | Effect on CYPs | Reference |
| ZnMP | Inhibits | Inhibits | [6] |
| Imidazole-based | Little to no effect | Less active | [6] |
The imidazole (B134444) moiety of these non-porphyrin inhibitors interacts with the heme iron within the HO-1 active site in a manner distinct from the porphyrin macrocycle of heme, contributing to their enhanced selectivity.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, we provide diagrams of the heme oxygenase signaling pathway and a typical experimental workflow for evaluating HO inhibitors.
Caption: The Heme Oxygenase-1 (HO-1) signaling pathway.
Caption: Experimental workflow for evaluating HO inhibitors.
Experimental Protocols
Spectrophotometric Heme Oxygenase Activity Assay
This protocol is adapted from methodologies frequently cited in the literature for determining HO activity by measuring the formation of bilirubin.
1. Preparation of Microsomes:
-
Homogenize tissue (e.g., rat spleen for HO-1, brain for HO-2) in a phosphate (B84403) buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g to remove cell debris.
-
Ultracentrifuge the resulting supernatant at 105,000 x g to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Reaction Mixture:
-
In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing:
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase.
-
Hemin (substrate).
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.
-
3. Incubation and Measurement:
-
Initiate the reaction by adding the NADPH generating system or NADPH.
-
Incubate the mixture at 37°C in the dark for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding chloroform (B151607).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the bilirubin.
-
Measure the absorbance of the chloroform layer at 464 nm and 530 nm. The difference in absorbance (A464 - A530) is used to calculate the amount of bilirubin formed, using an extinction coefficient of 40 mM⁻¹cm⁻¹.
4. Inhibitor Studies:
-
To determine IC50 values, pre-incubate the microsomal preparation with varying concentrations of the inhibitor for a short period before adding the substrate and initiating the reaction.
Carrageenan-Induced Paw Edema Model in Rats
This is a standard in vivo model for assessing the anti-inflammatory effects of novel compounds.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control group.
-
Positive control group (e.g., indomethacin).
-
Test inhibitor groups (different doses).
-
3. Procedure:
-
Administer the test inhibitor or vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
4. Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.
Conclusion
The landscape of heme oxygenase inhibition is evolving, with non-porphyrin inhibitors, particularly imidazole-based derivatives, offering significant advantages over the traditional inhibitor, ZnMP. Their enhanced selectivity for HO-1, coupled with a more favorable safety profile, makes them superior tools for dissecting the specific roles of HO-1 in health and disease. The growing body of evidence supporting their in vivo efficacy, especially in oncology, underscores their therapeutic potential. For researchers investigating the multifaceted roles of heme oxygenase, the adoption of these next-generation inhibitors is crucial for obtaining more precise and translatable results.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling ZN(II) Mesoporphyrin IX
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ZN(II) Mesoporphyrin IX. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in a laboratory setting.
I. Immediate Safety and Handling Precautions
When handling this compound, a natural porphyrin derivative, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not found, the following recommendations are based on guidelines for handling similar porphyrin compounds and zinc-containing substances.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields meeting ANSI Z.87.1 standards. | Protects eyes from dust, splashes, and aerosols. |
| Hand Protection | Gloves | Disposable nitrile gloves. | Provides initial protection against skin contact. Gloves should be inspected before use and changed immediately upon contact with the chemical.[1] |
| Body Protection | Lab Coat | Long-sleeved, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A suitable respirator should be used if handling fine powders outside of a fume hood. | Prevents inhalation of potentially harmful dust particles. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet. | Protects against spills and falling objects. |
Engineering Controls:
-
Ventilation: Always handle this compound, especially in powdered form, inside a certified chemical fume hood to minimize inhalation risks[2].
II. Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from reception to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place all necessary equipment (spatula, weigh paper, glassware, solvent) inside the fume hood.
-
-
Handling:
-
Carefully weigh the desired amount of this compound powder on weigh paper. Avoid creating dust.
-
If preparing a solution, slowly add the powder to the solvent in a suitable container, ensuring it is properly mixed.
-
-
Post-Handling:
-
Clean all contaminated surfaces with an appropriate solvent (e.g., alcohol) and dispose of the cleaning materials as hazardous waste.
-
Segregate all waste generated during the process.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Sealable, compatible container. | "Hazardous Waste - Solid Zinc Compound" and list all chemical components. | Arrange for chemical waste collection through your institution's Environmental Health and Safety (EHS) department. |
| Aqueous Waste | Sealable, compatible container. | "Hazardous Waste - Aqueous Zinc Solution" and list all chemical components. | Collect in a designated, leak-proof container and arrange for pickup by a certified hazardous waste contractor via your EHS office.[3] |
| Contaminated PPE | Double-bagged in clear plastic bags. | "Hazardous Waste - Contaminated PPE". | Dispose of as hazardous waste through your institution's EHS department.[2] |
Important Disposal Considerations:
-
Do Not Drain Dispose: Under no circumstances should zinc-containing waste be poured down the drain without prior treatment and explicit permission from your institution's EHS, which may only be granted for very low concentrations (<1 ppm) after neutralization[2].
-
Segregation is Key: Keep different waste streams separate to avoid potentially dangerous chemical reactions[3].
-
Labeling: All waste containers must be clearly labeled as soon as the first piece of waste is added[2].
For any spills, use a spill kit with absorbent material to contain the substance, double bag the waste, label it as hazardous, and arrange for chemical waste pick-up[2]. Always consult your institution's specific guidelines and your EHS department for any questions regarding handling and disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
